1-Benzyloxy-3-methyl-2-nitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-nitro-3-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-11-6-5-9-13(14(11)15(16)17)18-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMJNYJMXBJJIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391646 | |
| Record name | 1-Benzyloxy-3-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61535-21-5 | |
| Record name | 1-Benzyloxy-3-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Benzyloxy-3-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available chemical data for 1-Benzyloxy-3-methyl-2-nitrobenzene. It is intended for a technical audience and should be used for informational purposes only. All laboratory work should be conducted with appropriate safety precautions.
Introduction
This compound is an aromatic organic compound featuring a benzene ring substituted with a benzyloxy, a methyl, and a nitro group. The presence and relative positions of these functional groups suggest its potential utility as a chemical intermediate in the synthesis of more complex molecules. This guide summarizes the known chemical properties, available experimental data, and general reactivity of this compound. Due to the limited availability of detailed experimental and spectroscopic data for this compound in the current scientific literature, this guide also includes comprehensive data for its structural isomer, 1-Benzyloxy-2-methyl-3-nitrobenzene, to provide a valuable comparative reference for researchers.
Physicochemical Properties of this compound
Currently, there is limited publicly available data on the physicochemical properties of this compound. The table below summarizes the existing information. It is noteworthy that a melting point and solubility data for this specific isomer have not been found in the searched literature.
| Property | Value | Reference(s) |
| CAS Number | 61535-21-5 | [1] |
| Molecular Formula | C₁₄H₁₃NO₃ | [1] |
| Molecular Weight | 243.26 g/mol | |
| Boiling Point | 150 °C at 1.5 mmHg | [1] |
| Density | 1.738 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.5765 | |
| SMILES String | Cc1cccc(OCc2ccccc2)c1--INVALID-LINK--=O | |
| InChI Key | ZUMJNYJMXBJJIC-UHFFFAOYSA-N |
Reactivity and Potential Applications
While specific reactivity studies for this compound are not extensively documented, its structure provides insights into its chemical behavior. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[2] The benzyloxy and methyl groups, conversely, are activating and ortho-, para-directing. The interplay of these groups suggests a complex reactivity profile.
One documented application is its use as an intermediate in the multi-step preparation of 7-hydroxy-oxindole-3-acetic acid, a compound noted for its antioxidative properties. This indicates that this compound can undergo transformations involving the nitro and benzyloxy groups to construct more complex heterocyclic systems.
Isomer Spotlight: 1-Benzyloxy-2-methyl-3-nitrobenzene
In contrast to the target compound, more extensive data is available for its isomer, 1-Benzyloxy-2-methyl-3-nitrobenzene (CAS: 20876-37-3). This information is presented here as a valuable resource for researchers working with related structures.
Physicochemical and Spectroscopic Data for 1-Benzyloxy-2-methyl-3-nitrobenzene
The following tables summarize the known properties and spectroscopic data for this isomer.
| Property | Value | Reference(s) |
| CAS Number | 20876-37-3 | [3][4] |
| Molecular Formula | C₁₄H₁₃NO₃ | [3] |
| Molecular Weight | 243.26 g/mol | [4] |
| Melting Point | 60-63 °C | [3][4] |
| Spectroscopic Data | Details | Reference(s) |
| ¹H-NMR (CDCl₃, δ ppm) | 2.42 (s, 3H), 5.13 (s, 2H), 7.08-7.11 (m, 1H), 7.21-7.27 (m, 1H), 7.32-7.44 (m, 6H) | [5] |
| Mass Spectrum (CI, m/z) | 244 [M+1]⁺ | [5] |
Experimental Protocol: Synthesis of 1-Benzyloxy-2-methyl-3-nitrobenzene
The following is a detailed experimental protocol for the synthesis of the isomer, 1-Benzyloxy-2-methyl-3-nitrobenzene.[5]
Materials:
-
2-methyl-3-nitrophenol (30.6 g, 200 mmol)
-
Potassium carbonate (41.5 g, 300 mmol)
-
N,N-dimethylformamide (DMF, 200 mL)
-
Benzyl bromide (23.8 mL, 200 mmol)
-
Toluene
-
Water
-
Saturated aqueous sodium chloride
-
Anhydrous magnesium sulfate
Procedure:
-
To a reaction vial containing 30.6 g (200 mmol) of 2-methyl-3-nitrophenol, add 41.5 g (300 mmol) of potassium carbonate and 200 mL of N,N-dimethylformamide.
-
Under an argon atmosphere, slowly add 23.8 mL (200 mmol) of benzyl bromide dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 3 hours.
-
Upon completion of the reaction, pour the reaction solution into 1000 mL of water.
-
Extract the aqueous mixture with 800 mL of toluene, and then repeat the extraction with an additional 500 mL of toluene.
-
Combine the organic phases and wash sequentially with water and saturated aqueous sodium chloride.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the product.
Results: The procedure is reported to yield 49.3 g of yellow, powdered 1-benzyloxy-2-methyl-3-nitrobenzene, which corresponds to a quantitative yield.[5] The reported Rf value is 0.48 in a 4:1 mixture of n-hexane and ethyl acetate.[5]
Visualization of the Synthesis Workflow for 1-Benzyloxy-2-methyl-3-nitrobenzene
The following diagram illustrates the key steps in the synthesis of 1-Benzyloxy-2-methyl-3-nitrobenzene.
Conclusion
This compound is a chemical for which foundational physicochemical data is partially available, though a comprehensive experimental and spectroscopic profile is lacking in the public domain. Its utility as a synthetic intermediate is suggested by its role in the preparation of other complex molecules. For researchers interested in this and related compounds, the detailed information available for the isomer, 1-Benzyloxy-2-methyl-3-nitrobenzene, provides a useful point of reference for experimental design and characterization. Further research is needed to fully elucidate the properties and reactivity of this compound.
References
- 1. This compound | CAS 61535-21-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. CAS 61535-21-5: this compound [cymitquimica.com]
- 3. 1-Benzyloxy-2-methyl-3-nitrobenzene, 98% | CAS 20876-37-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 1-苄氧基-2-甲基-3-硝基苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-(Benzyloxy)-2-methyl-3-nitrobenzene | 20876-37-3 [chemicalbook.com]
Technical Guide: Elucidation of the Chemical Structure of 1-Benzyloxy-3-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1-Benzyloxy-3-methyl-2-nitrobenzene. Due to the limited availability of published experimental spectroscopic data for this specific compound, this guide will utilize predicted data to illustrate the principles of its structural characterization.
Compound Identification and Physical Properties
This compound is an aromatic organic compound with the chemical formula C₁₄H₁₃NO₃.[1][2][3] Its structure features a benzene ring substituted with a benzyloxy group, a methyl group, and a nitro group. The precise arrangement of these substituents is critical to its chemical identity and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 61535-21-5 | [1][2][3] |
| Molecular Formula | C₁₄H₁₃NO₃ | [1][2][3] |
| Molecular Weight | 243.26 g/mol | [1][2][3] |
| Boiling Point | 150 °C @ 1.5 mmHg | [1][4] |
| Density | 1.738 g/mL at 25 °C | [1][4] |
| Refractive Index | n20/D 1.5765 | [1] |
| InChI | 1S/C14H13NO3/c1-11-6-5-9-13(14(11)15(16)17)18-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 | [1] |
| SMILES | Cc1cccc(OCc2ccccc2)c1--INVALID-LINK--[O-] | [1] |
Note: It is crucial to distinguish this compound from its isomer, 1-Benzyloxy-2-methyl-3-nitrobenzene (CAS 20876-37-3), which exhibits different physical properties, such as a melting point of 60-63 °C.[5]
Synthesis and Experimental Protocols
A plausible synthetic route to this compound is via the Williamson ether synthesis. This method involves the reaction of the corresponding nitrophenol with a benzyl halide in the presence of a base.
Proposed Synthesis of this compound
The synthesis would proceed by the O-alkylation of 3-methyl-2-nitrophenol with benzyl bromide.
Reaction Scheme:
General Experimental Protocol for Synthesis
-
Reaction Setup: To a solution of 3-methyl-2-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as anhydrous potassium carbonate (1.5-2.0 eq).
-
Addition of Reagent: Stir the mixture at room temperature and add benzyl bromide (1.1 eq) dropwise.
-
Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Data for Structure Elucidation
The following tables present the predicted spectroscopic data for this compound. These predictions are based on computational models and serve to illustrate the expected spectral characteristics.
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 - 7.30 | m | 5H | Phenyl-H of benzyl group |
| ~7.25 | t | 1H | Aromatic-H |
| ~7.10 | d | 1H | Aromatic-H |
| ~6.95 | d | 1H | Aromatic-H |
| ~5.20 | s | 2H | O-CH₂-Ph |
| ~2.40 | s | 3H | Ar-CH₃ |
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-O (aromatic) |
| ~148 | C-NO₂ (aromatic) |
| ~136 | Quaternary C (aromatic, benzyl) |
| ~135 | C-CH₃ (aromatic) |
| ~130 | Aromatic CH |
| ~129 | Aromatic CH (benzyl) |
| ~128.5 | Aromatic CH (benzyl) |
| ~128 | Aromatic CH (benzyl) |
| ~125 | Aromatic CH |
| ~120 | Aromatic CH |
| ~71 | O-CH₂-Ph |
| ~15 | Ar-CH₃ |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H stretch (CH₃, CH₂) |
| ~1525 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~1250 | Strong | Aryl ether C-O stretch |
| ~1100 | Strong | Alkyl ether C-O stretch |
| ~750 - 700 | Strong | C-H out-of-plane bend (aromatic) |
Mass Spectrometry
Table 5: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 243 | Moderate | [M]⁺ (Molecular Ion) |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 152 | Moderate | [M - C₇H₇]⁺ |
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structure elucidation of this compound, starting from the initial synthesis to the final confirmation of the structure.
Conclusion
References
Characterization of 1-Benzyloxy-3-methyl-2-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the characterization of 1-Benzyloxy-3-methyl-2-nitrobenzene (CAS 61535-21-5), a substituted nitrobenzene with potential applications in organic synthesis and drug development. This document details its physicochemical properties, outlines a probable synthetic pathway, and discusses the necessary analytical techniques for its full characterization.
Core Physicochemical Properties
This compound is a combustible liquid that is generally soluble in organic solvents.[1][2] The presence of the nitro group contributes to its reactivity and makes it a potential intermediate for various chemical transformations.[1] It may be utilized in the multi-step preparation of 7-hydroxy-oxindole-3-acetic acid. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 61535-21-5 | [1][2] |
| Molecular Formula | C₁₄H₁₃NO₃ | [1] |
| Molecular Weight | 243.26 g/mol | [2] |
| Boiling Point | 150 °C at 1.5 mmHg | [1][2] |
| Density | 1.738 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.5765 | [2] |
| Flash Point | >230 °F (>110 °C) | [1] |
| Physical State | Liquid | [1][2] |
| Solubility | Soluble in organic solvents | [1] |
Synthesis Pathway and Experimental Protocol
Synthesis of the Precursor: 3-Methyl-2-nitrophenol
The starting material, 3-methyl-2-nitrophenol, can be synthesized from m-cresol. The process involves the sulfonation of m-cresol followed by nitration.
Caption: Proposed synthesis of 3-methyl-2-nitrophenol from m-cresol.
Proposed Synthesis of this compound
The final product is expected to be synthesized by the benzylation of 3-methyl-2-nitrophenol.
Caption: Proposed synthesis of the target compound via Williamson ether synthesis.
Detailed Experimental Protocol (Adapted from the synthesis of 1-(Benzyloxy)-2-methyl-3-nitrobenzene)
Materials:
-
3-Methyl-2-nitrophenol
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a reaction vessel containing 3-methyl-2-nitrophenol (1.0 eq), add anhydrous potassium carbonate (1.5 eq) and N,N-dimethylformamide (DMF).
-
Inert the atmosphere of the reaction vessel with argon or nitrogen.
-
Slowly add benzyl bromide (1.0 eq) dropwise to the stirred reaction mixture at room temperature.
-
Continue stirring the reaction at room temperature for approximately 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous mixture with toluene.
-
Combine the organic phases and wash sequentially with water and saturated aqueous sodium chloride (brine).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Spectroscopic and Analytical Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Proton NMR is crucial for confirming the presence of the benzyl and methyl groups, as well as the aromatic protons. Expected signals would include a singlet for the benzylic protons (around 5.0-5.3 ppm), a singlet for the methyl protons (around 2.3-2.5 ppm), and multiplets for the aromatic protons of both the benzene and benzyl rings.
-
¹³C NMR: Carbon NMR will provide information on the number and types of carbon atoms in the molecule. The spectrum should show distinct signals for the methyl carbon, the benzylic carbon, and the various aromatic carbons.
Note: While experimental NMR data for this compound is not available in the reviewed literature, the ¹H NMR data for the isomeric compound, 1-(Benzyloxy)-2-methyl-3-nitrobenzene, shows a methyl singlet at 2.42 ppm, a benzylic singlet at 5.13 ppm, and aromatic multiplets between 7.08 and 7.44 ppm.[3] This can serve as a useful comparison for the expected spectrum of the target compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands include:
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
-
Aliphatic C-H stretching: ~3000-2850 cm⁻¹
-
Asymmetric NO₂ stretching: ~1550-1500 cm⁻¹
-
Symmetric NO₂ stretching: ~1370-1330 cm⁻¹
-
C-O-C (ether) stretching: ~1275-1200 cm⁻¹ and ~1150-1085 cm⁻¹
-
Aromatic C=C stretching: ~1600 cm⁻¹ and ~1475 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight and can provide structural information through fragmentation patterns. For this compound (MW: 243.26 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 243. A common fragmentation pattern for benzylic ethers is the cleavage of the C-O bond, which would result in a prominent peak at m/z 91, corresponding to the benzyl cation ([C₇H₇]⁺).
Note: The mass spectrum for the isomer, 1-(Benzyloxy)-2-methyl-3-nitrobenzene, shows a [M+1]⁺ peak at m/z 244 in chemical ionization (CI) mode.[3]
Crystallographic Data
As of the latest review, no crystallographic data for this compound (CAS 61535-21-5) has been reported in the Cambridge Structural Database (CSD) or other publicly available databases. Obtaining single-crystal X-ray diffraction data would provide definitive proof of the molecular structure and conformation in the solid state.
Safety and Handling
This compound is classified as a combustible liquid.[2] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses and gloves. Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide provides a comprehensive summary of the available information and a predictive framework for the synthesis and characterization of this compound. While key physicochemical properties are known from supplier data, a significant gap exists in the publicly available experimental spectroscopic and crystallographic data for this specific compound. The provided synthetic protocol, adapted from a closely related isomer, offers a reliable starting point for its preparation. Researchers and drug development professionals are encouraged to perform the detailed characterization outlined in this guide to confirm the structure and purity of any synthesized material.
References
Technical Guide: Physical Properties of 1-Benzyloxy-3-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical properties of the organic compound 1-Benzyloxy-3-methyl-2-nitrobenzene. Intended for researchers, scientists, and professionals in drug development, this document compiles essential physicochemical data, outlines detailed experimental protocols for property determination, and presents a visual representation of its application in chemical synthesis. The information is structured to facilitate easy access and comparison, serving as a foundational resource for laboratory work and further research involving this compound.
Introduction
This compound is a substituted aromatic nitro compound. Its molecular structure, featuring a benzyl ether group and a nitro group on a toluene backbone, makes it a valuable intermediate in organic synthesis. A notable application of this compound is in the multi-step preparation of 7-hydroxy-oxindole-3-acetic acid. Understanding its physical properties is crucial for its handling, reaction optimization, and purification in a laboratory setting. This guide aims to provide a centralized repository of this critical data.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 61535-21-5 | [1] |
| Molecular Formula | C₁₄H₁₃NO₃ | [1] |
| Molecular Weight | 243.26 g/mol | [1] |
| Boiling Point | 150 °C at 1.5 mmHg | [1] |
| Density | 1.738 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.5765 | |
| Flash Point | >230 °F (>110 °C) | [1] |
| Melting Point | Not available | |
| Solubility | Not quantitatively determined |
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the key physical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a pure substance, while a broad and depressed range suggests the presence of impurities.
Methodology: Capillary Tube Method
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube filled with mineral oil or an automated digital instrument.
-
Heating: The apparatus is heated gently. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[4]
-
Purity Assessment: A narrow melting range (0.5-2 °C) is indicative of high purity.
Solubility Determination
Understanding the solubility of a compound in various solvents is essential for purification (e.g., recrystallization), extraction, and setting up reaction conditions.
Methodology: Qualitative Solubility Testing
-
Solvent Selection: A range of common laboratory solvents should be used, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane, to assess solubility in polar protic, polar aprotic, and nonpolar media.
-
Procedure:
-
Place approximately 20-30 mg of this compound into a small test tube.
-
Add the selected solvent dropwise, starting with 0.5 mL.
-
After each addition, the mixture should be vigorously agitated or vortexed for at least 30 seconds.
-
Observe if the solid dissolves completely. If not, continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL.
-
-
Classification:
-
Acid/Base Solubility: To identify potential acidic or basic functional groups, solubility can be tested in 5% aqueous solutions of NaOH and HCl.
Application in Synthesis
As previously mentioned, this compound is a key intermediate in the synthesis of other organic molecules. The following diagram illustrates its role in a generalized synthetic pathway.
Caption: Synthetic pathway utilizing this compound.
Conclusion
This technical guide has consolidated the available physical property data for this compound and provided standardized protocols for its experimental determination. While some data, such as a definitive melting point and quantitative solubility, remain to be fully characterized in the literature, the information and methodologies presented herein offer a solid foundation for researchers. The visualization of its synthetic utility further underscores its importance as a chemical intermediate. It is recommended that any unconfirmed physical properties be determined experimentally prior to use in critical applications.
References
- 1. 1-Benzyloxy-3-methyl-2-nitro-benzene | CAS 61535-21-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 1-Benzyloxy-2-methyl-3-nitrobenzene, 98% | CAS 20876-37-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 1-(Benzyloxy)-2-methyl-3-nitrobenzene | 20876-37-3 [chemicalbook.com]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. chem.ws [chem.ws]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
Spectroscopic Profile of 1-Benzyloxy-3-methyl-2-nitrobenzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties of 1-benzyloxy-3-methyl-2-nitrobenzene, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its structural characterization. While experimental data for this specific molecule is not widely published, this guide presents predicted spectroscopic data based on the analysis of its constituent functional groups and data from closely related structural analogs.
Molecular Structure and Properties
This compound possesses a molecular formula of C₁₄H₁₃NO₃ and a molecular weight of 243.26 g/mol . Key physical properties reported for this compound are a boiling point of 150 °C at 1.5 mmHg and a density of 1.738 g/mL at 25 °C.[1][2]
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and MS, and by comparison with structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.2-7.5 | m | 5H | Phenyl group of benzyl |
| ~7.1-7.3 | m | 3H | Aromatic protons of nitrobenzene ring |
| ~5.1 | s | 2H | Benzylic (-CH₂-) |
| ~2.3 | s | 3H | Methyl (-CH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150-155 | C-O (aromatic) |
| ~145-150 | C-NO₂ (aromatic) |
| ~135-138 | Quaternary C of benzyl group |
| ~128-135 | Aromatic CH of nitrobenzene ring |
| ~127-129 | Aromatic CH of benzyl group |
| ~120-125 | C-CH₃ (aromatic) |
| ~70-75 | Benzylic (-CH₂-) |
| ~15-20 | Methyl (-CH₃) |
Infrared (IR) Spectroscopy
Table 3: Expected Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1520-1560 | Strong | Asymmetric NO₂ stretch |
| 1340-1380 | Strong | Symmetric NO₂ stretch |
| 1200-1250 | Strong | Aryl-O stretch (asymmetric) |
| 1000-1050 | Medium | Aryl-O stretch (symmetric) |
| 700-750 & 750-800 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
| 243 | [M]⁺ (Molecular Ion) |
| 152 | [M - C₇H₇]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion - base peak) |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A sample of this compound (10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. The spectrum would be acquired on a 300, 400, or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).
IR Spectroscopy
The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid compound would be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) could be analyzed in a liquid cell. The spectrum would be recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) would be introduced into the ion source. The standard electron energy for EI is 70 eV. The mass analyzer would scan a mass-to-charge (m/z) ratio range, typically from 40 to 400 amu.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
An In-depth Technical Guide on the Solubility of 1-Benzyloxy-3-methyl-2-nitrobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-benzyloxy-3-methyl-2-nitrobenzene. Due to the absence of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment based on the principles of chemical structure and polarity, alongside a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their work.
Introduction to this compound
This compound is a substituted nitrobenzene derivative. Its chemical structure consists of a benzene ring substituted with a benzyloxy group, a methyl group, and a nitro group. The presence of these functional groups dictates its physicochemical properties, including its solubility in different organic solvents. Understanding its solubility is crucial for applications in organic synthesis, medicinal chemistry, and materials science, particularly in processes such as reaction condition optimization, purification, and formulation development.
Compound Properties:
-
Appearance: Likely a solid at room temperature, given the melting point of a similar isomer (1-benzyloxy-2-methyl-3-nitrobenzene) is 60-63 °C.[3][4][5]
Qualitative Solubility Assessment
The principle of "like dissolves like" provides a foundational basis for predicting the solubility of this compound in various organic solvents. The molecule possesses both polar (the nitro group) and nonpolar (the benzene rings and methyl group) characteristics, suggesting a degree of solubility across a spectrum of solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Benzene): The presence of two aromatic rings and a methyl group suggests that this compound will have favorable van der Waals interactions with nonpolar solvents. Nitrobenzene itself is soluble in benzene.[6] Therefore, at least moderate solubility is expected in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): The polar nitro group and the ether linkage can engage in dipole-dipole interactions with polar aprotic solvents. These solvents are generally effective at dissolving a wide range of organic compounds.[7] High solubility is anticipated in these types of solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors. While the nitro and ether oxygens in this compound can act as hydrogen bond acceptors, the overall large nonpolar surface area of the molecule may limit its solubility compared to smaller, more polar compounds. Moderate solubility is expected in polar protic solvents. Nitrobenzene is soluble in ethanol.[6]
Predicted Solubility Profile
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. These are predictions based on chemical principles and the solubility of analogous compounds. Experimental verification is necessary for quantitative data.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Toluene, Hexane, Benzene | Moderate to High | Favorable van der Waals interactions due to the presence of two aromatic rings and a methyl group. |
| Polar Aprotic | Acetone, Ethyl Acetate, THF, Dichloromethane (DCM) | High | Strong dipole-dipole interactions between the solvent and the polar nitro and ether functional groups of the solute. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | Hydrogen bond accepting capabilities of the nitro and ether groups, balanced by the large nonpolar regions of the molecule. |
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid compound in a solvent.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
4.2. Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.
-
Filter the withdrawn sample through a syringe filter to remove any remaining microscopic solid particles.
-
Dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer. A calibration curve should be prepared using standard solutions of known concentrations of this compound in the respective solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in desired units, such as g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
- 1. d-nb.info [d-nb.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
1-Benzyloxy-3-methyl-2-nitrobenzene molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This document provides a concise summary of the key physicochemical properties of 1-Benzyloxy-3-methyl-2-nitrobenzene, a compound of interest in synthetic organic chemistry and drug discovery.
Physicochemical Properties
The molecular formula and molecular weight of this compound have been determined and are presented below. This data is crucial for stoichiometric calculations in reaction planning and for the characterization of synthesized materials.
| Parameter | Value | References |
| Molecular Formula | C₁₄H₁₃NO₃ | [1] |
| C₆H₅CH₂OC₆H₃(CH₃)NO₂ | [2][3] | |
| Molecular Weight | 243.26 g/mol | [3][4] |
| 243.261 g·mol−1 | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are beyond the scope of this technical data sheet but can be found in the referenced literature. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are typically employed to confirm the structure and purity of the compound.
Logical Relationships
The relationship between the molecular formula and the molecular weight is fundamental in chemistry. The molecular weight is derived from the sum of the atomic weights of all atoms in the molecular formula.
Caption: Calculation of Molecular Weight.
References
In-Depth Technical Guide: Theoretical and Computational Insights into 1-Benzyloxy-3-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Benzyloxy-3-methyl-2-nitrobenzene, a substituted nitrobenzene with potential applications in organic synthesis. The document consolidates available physicochemical data, presents a detailed experimental protocol for its synthesis via Williamson ether synthesis, and outlines a robust framework for its theoretical and computational modeling. The proposed computational workflow, based on established methodologies for nitroaromatic compounds, aims to elucidate the structural, electronic, and reactive properties of this molecule, thereby facilitating future research and development efforts.
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental and computational settings.
| Property | Value |
| CAS Number | 61535-21-5 |
| Molecular Formula | C₁₄H₁₃NO₃ |
| Molecular Weight | 243.26 g/mol |
| Boiling Point | 150 °C at 1.5 mmHg |
| Density | 1.738 g/mL at 25 °C |
| Refractive Index | n20/D 1.5765 |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis. The following protocol is a detailed methodology for this preparation.
Materials:
-
2-Methyl-3-nitrophenol
-
Benzyl chloride
-
Anhydrous potassium carbonate
-
Dimethylformamide (DMF)
-
Toluene
-
Deionized water
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine 2-methyl-3-nitrophenol (0.81 mol), benzyl chloride (0.90 mol), and anhydrous potassium carbonate (0.81 mol) in 800 mL of dimethylformamide (DMF).
-
Reaction Conditions: Stir the mixture at 90°C for 3 hours.
-
Work-up:
-
After cooling, remove the DMF under reduced pressure using a rotary evaporator.
-
Pour the resulting oily residue into 400 mL of 1 N sodium hydroxide solution.
-
Extract the aqueous mixture with ether (3 x 800 mL).
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter the mixture and evaporate the solvent to yield the crude product.
-
-
Purification: Recrystallize the yellowish solid from methanol, cooling to 0°C, to obtain pale-yellow crystals of 6-benzyloxy-2-nitrotoluene (a synonym for this compound).[1]
Proposed Theoretical Studies and Computational Modeling
To date, specific theoretical and computational studies on this compound are not extensively reported in the scientific literature. However, based on established computational methodologies for substituted nitrobenzenes, a comprehensive in-silico investigation can be proposed. Such a study would provide valuable insights into its molecular structure, electronic properties, and reactivity, which are crucial for understanding its potential applications.
Proposed Computational Workflow
The following diagram outlines a logical workflow for the computational modeling of this compound.
Detailed Methodologies for Proposed Computational Studies
3.2.1. Geometry Optimization and Frequency Analysis:
-
Objective: To determine the most stable conformation (lowest energy structure) of the molecule.
-
Methodology: Density Functional Theory (DFT) is a suitable method. The B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) is recommended for a good balance of accuracy and computational cost. The geometry optimization calculation should be followed by a frequency analysis to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
3.2.2. Electronic Properties Analysis:
-
Objective: To understand the electronic nature of the molecule, including its reactivity and potential for intermolecular interactions.
-
Methodology:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
Electrostatic Potential (ESP) Map: An ESP map will be generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
3.2.3. Spectroscopic Analysis:
-
Objective: To predict the infrared (IR) and Raman spectra of the molecule, which can aid in its experimental characterization.
-
Methodology: The vibrational frequencies and intensities calculated during the frequency analysis can be used to generate simulated IR and Raman spectra. These can be compared with experimental data for validation.
Conclusion
This technical guide consolidates the existing knowledge on this compound and proposes a clear path for its further investigation through computational modeling. The provided synthesis protocol offers a practical guide for its preparation, while the outlined theoretical framework sets the stage for a deeper understanding of its molecular properties. The insights gained from such computational studies will be invaluable for guiding future experimental work and exploring the potential applications of this compound in various fields, including medicinal chemistry and materials science.
References
An In-depth Technical Guide to the Reactivity and Stability of 1-Benzyloxy-3-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1-Benzyloxy-3-methyl-2-nitrobenzene. The information is curated for professionals in research and development, particularly those in the pharmaceutical and chemical synthesis sectors. This document summarizes known physicochemical properties, predicts reactivity based on structural features, and outlines key experimental protocols for stability assessment.
Physicochemical Properties
Quantitative data for this compound (CAS No. 61535-21-5) is summarized in the table below. These properties are essential for handling, storage, and reaction setup.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃NO₃ | [1] |
| Molecular Weight | 243.26 g/mol | [1] |
| Appearance | Not specified, likely a solid | - |
| Boiling Point | 150 °C at 1.5 mmHg | [1] |
| Density | 1.738 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.5765 | [1] |
| Storage Class | 10 - Combustible liquids | - |
Predicted Reactivity
The reactivity of this compound is dictated by its three key functional groups: the nitro group (-NO₂), the benzyloxy group (-OCH₂C₆H₅), and the methyl group (-CH₃) on the aromatic ring.
2.1. Reactivity of the Aromatic Ring
The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.[2] This effect, combined with the steric hindrance from the adjacent bulky benzyloxy group and the methyl group, suggests that electrophilic attack is unlikely.
Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SₙAr) , particularly at positions activated by the nitro group. However, the lack of a good leaving group on the ring means that this reactivity would likely require harsh conditions.
2.2. Reactivity of the Nitro Group
The nitro group is the most reactive site for reduction. It can be selectively reduced to an amino group (-NH₂) using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is a common strategy in the synthesis of nitrogen-containing heterocyclic compounds and anilines, which are valuable intermediates in drug discovery.
2.3. Reactivity of the Benzyloxy Group
The benzyloxy group is a common protecting group for phenols. It is generally stable to many reaction conditions but can be cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C). This cleavage would yield 3-methyl-2-nitrophenol. It is important to note that this condition is similar to those used for nitro group reduction, which could lead to simultaneous debenzylation and nitro reduction.
2.4. Reactivity of the Methyl Group
The methyl group can be a site for oxidation, although this typically requires strong oxidizing agents and harsh conditions. Given the presence of the more reactive nitro group, selective oxidation of the methyl group would be challenging.
A logical workflow for the synthesis of this compound and its subsequent reactions is depicted below.
Stability
The stability of this compound is a critical consideration for its safe handling, storage, and use in chemical processes. The presence of a nitro group on an aromatic ring suggests potential thermal and photochemical instability.
3.1. Thermal Stability
Nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures. The presence of a methyl group ortho to a nitro group in o-nitrotoluene derivatives can create specific decomposition pathways, sometimes leading to the formation of anthranil.[3] While specific data for this compound is unavailable, it is prudent to assume it may exhibit similar thermal sensitivity.
The primary decomposition pathways for nitroaromatic compounds at high temperatures often involve the cleavage of the C-NO₂ bond or isomerization to a nitrite followed by cleavage.[4]
3.2. Photochemical Stability
Nitroaromatic compounds are known to be photochemically active.[5] Absorption of UV light can lead to the excitation of the nitro group, which can then undergo various reactions, including hydrogen abstraction or rearrangement. The photolysis of nitroaromatic compounds can lead to the formation of nitrous acid (HONO) and other reactive species.[6] Given these general characteristics, it is advisable to store this compound in amber containers and protect it from light.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, the following experimental protocols are recommended.
4.1. Thermal Stability Assessment
4.1.1. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition.
-
Methodology: A small, precisely weighed sample (1-5 mg) is placed in a sealed aluminum or high-pressure crucible. The sample is heated at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen). The heat flow to or from the sample is measured relative to a reference. An exothermic peak indicates decomposition.[7][8]
4.1.2. Accelerating Rate Calorimetry (ARC)
-
Objective: To simulate a worst-case thermal runaway scenario under adiabatic conditions.
-
Methodology: A larger sample (1-10 g) is placed in a sealed, robust container (bomb). The sample is heated in a stepwise manner. When an exothermic event is detected, the calorimeter maintains an adiabatic environment (no heat loss). The temperature and pressure are monitored as a function of time to determine the time to maximum rate and the adiabatic temperature rise.[9][10]
4.2. Photochemical Stability Assessment
-
Objective: To determine the rate and products of photodegradation.
-
Methodology: A solution of the compound in a suitable solvent (e.g., acetonitrile, water) is prepared. The solution is placed in a quartz cuvette and irradiated with a light source of a specific wavelength or a broad-spectrum lamp simulating sunlight. Aliquots are taken at various time intervals and analyzed by a suitable analytical technique (e.g., HPLC-UV, LC-MS) to monitor the disappearance of the parent compound and the appearance of degradation products.[11]
Safety and Handling
Due to the potential for thermal and photochemical instability, this compound should be handled with care.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed and protected from light.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.
This guide provides a foundational understanding of the reactivity and stability of this compound based on its chemical structure and the known behavior of related compounds. It is strongly recommended that a thorough experimental risk assessment be conducted before using this compound in any new process.
References
- 1. 1-苄氧基-3-甲基-2-硝基苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-NITROTOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. scholars.huji.ac.il [scholars.huji.ac.il]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Differential Scanning Calorimetry | DSC | EAG Laboratories [eag.com]
- 9. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 10. belmontscientific.com [belmontscientific.com]
- 11. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Benzyloxy-3-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyloxy-3-methyl-2-nitrobenzene is a valuable chemical intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. Its structure incorporates a benzyl ether, which can serve as a stable protecting group for the phenolic hydroxyl, and a nitro group that can be a precursor for an amino group or participate in various chemical transformations. This application note provides a detailed protocol for the synthesis of this compound from 3-methyl-2-nitrophenol via a Williamson ether synthesis. The presented methodologies are based on established and reliable procedures to ensure reproducibility.
Reaction Scheme
The synthesis proceeds via a Williamson ether synthesis, a well-established method for forming ethers. In this reaction, the acidic proton of the phenol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile and attacks the electrophilic carbon of benzyl bromide, displacing the bromide ion to form the desired ether.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Methyl-2-nitrophenol | Reagent | Sigma-Aldrich |
| Benzyl bromide | Reagent | Acros Organics |
| Potassium carbonate (K₂CO₃), anhydrous | Reagent | Fisher Scientific |
| N,N-Dimethylformamide (DMF), anhydrous | Reagent | EMD Millipore |
| Ethyl acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Sodium sulfate (Na₂SO₄), anhydrous | ACS Grade | Fisher Scientific |
| Deionized water |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for extraction and filtration
Synthesis Procedure
A stirred mixture of 3-methyl-2-nitrophenol (1.0 eq), benzyl bromide (1.1 eq), and anhydrous potassium carbonate (1.5 eq) in anhydrous N,N-dimethylformamide (DMF) is heated at 90°C for 3 hours.[1] The reaction progress should be monitored by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
Upon completion of the reaction, the mixture is cooled to room temperature. The majority of the DMF is removed under reduced pressure using a rotary evaporator. The resulting residue is then poured into 1 N sodium hydroxide solution and extracted three times with ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.[1]
Purification
The crude product can be purified by recrystallization from methanol to afford this compound as a pale-yellow solid.[1]
Data Presentation
The following table summarizes the key physicochemical properties and expected outcomes for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₃NO₃ | |
| Molecular Weight | 243.26 g/mol | |
| Appearance | Pale-yellow solid | [1] |
| Melting Point | 61–63 °C | [1] |
| Boiling Point | 150 °C at 1.5 mmHg | |
| Density | 1.738 g/mL at 25 °C | |
| CAS Number | 61535-21-5 | |
| Typical Yield | ~90% | [1] |
Characterization Data
While specific spectra for this compound were not found in the searched literature, the following are the expected characteristic signals based on the structure and data from the closely related isomer, 1-(benzyloxy)-2-methyl-3-nitrobenzene.[2]
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.4-7.2 (m, 5H, Ar-H of benzyl), ~7.1-6.9 (m, 3H, Ar-H of nitrobenzene), ~5.1 (s, 2H, OCH₂), ~2.4 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals for aromatic carbons, the benzylic carbon (OCH₂), and the methyl carbon.
-
IR (KBr, cm⁻¹): Expected characteristic peaks for C-O-C stretching (ether), aromatic C-H stretching, and asymmetric and symmetric stretching of the NO₂ group.
-
Mass Spectrometry (CI, m/z): [M+1]⁺ at approximately 244.[2]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of 1-Benzyloxy-3-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Document ID: ANP-BZM-251227 Version: 1.0 Last Updated: December 27, 2025
Introduction
The synthesis of 1-Benzyloxy-3-methyl-2-nitrobenzene, also known as 2-Benzyloxy-6-nitrotoluene, is a standard procedure in organic synthesis, primarily utilized for the preparation of advanced intermediates in medicinal chemistry and materials science.[1][2][3] The benzyl group serves as a robust protecting group for the phenolic hydroxyl, stable under a variety of reaction conditions but readily removable via methods like catalytic hydrogenolysis.[4] The target molecule is a key precursor for synthesizing compounds such as 4-(benzyloxy)-1H-indole.[3]
The formation of the ether linkage in this compound is achieved through the Williamson ether synthesis .[5][6] This reaction is a cornerstone of organic chemistry for forming ethers and proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[5][7] The process involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then attacks an alkyl halide.[6][8]
Reaction Mechanism
The synthesis of this compound from 2-methyl-3-nitrophenol and a benzyl halide follows the Williamson ether synthesis pathway. The mechanism consists of two primary steps:
-
Deprotonation: A base, typically a mild one like potassium carbonate, deprotonates the acidic hydroxyl group of 2-methyl-3-nitrophenol.[3][8] This step generates a highly nucleophilic phenoxide ion. The acidity of the phenol (pKa ≈ 10) is sufficient for a moderately strong base to facilitate this proton transfer effectively.[8]
-
Nucleophilic Substitution (SN2): The newly formed phenoxide ion acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide).[5][6] This attack occurs from the backside of the carbon-halogen bond, leading to the displacement of the halide leaving group and the formation of the C-O ether bond in a single, concerted step.[5][7] Benzyl halides are excellent substrates for SN2 reactions due to the accessibility of the benzylic carbon and the absence of β-hydrogens, which prevents competing E2 elimination reactions.[8]
Caption: Williamson ether synthesis mechanism for this compound.
Data Presentation
The following tables summarize the quantitative data for a typical laboratory-scale synthesis.
Table 1: Reactant Specifications
| Compound | Role | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume | Source |
|---|---|---|---|---|---|---|---|
| 2-Methyl-3-nitrophenol | Substrate | C₇H₇NO₃ | 153.14 | 1.0 | 200 | 30.6 g | [1][2] |
| Benzyl Bromide | Reagent | C₇H₇Br | 171.04 | 1.0 | 200 | 23.8 mL | [1][2] |
| Potassium Carbonate | Base | K₂CO₃ | 138.21 | 1.5 | 300 | 41.5 g | [1][2] |
| N,N-Dimethylformamide | Solvent | C₃H₇NO | 73.09 | - | - | 200 mL |[1][2] |
Table 2: Reaction Conditions and Product Characteristics
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | Room Temperature | [1][2] |
| Reaction Time | 3 hours | [1][2] |
| Atmosphere | Inert (Argon) | [1][2] |
| Yield | Quantitative (approx. 90-100%) | [1][3] |
| Product Appearance | Yellow to pale brown powder/crystals | [1][2][3] |
| Melting Point | 60-63 °C | [2] |
| Molecular Formula | C₁₄H₁₃NO₃ | [2] |
| Molecular Weight | 243.26 g/mol |[2] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound.
Materials and Equipment
-
Reactants: 2-Methyl-3-nitrophenol, Benzyl bromide, Anhydrous Potassium Carbonate.[3]
-
Solvents: N,N-Dimethylformamide (DMF), Toluene, Ethyl Acetate, n-Hexane, Methanol, Water (deionized), Saturated aqueous sodium chloride (brine).[1][3]
-
Drying Agent: Anhydrous magnesium sulfate or sodium sulfate.[1][3]
-
Equipment: Round-bottom flask or reaction vial, magnetic stirrer and stir bar, dropping funnel, condenser (optional, for heating), separatory funnel, rotary evaporator, filtration apparatus, beakers, graduated cylinders.
-
Analytical: Thin-layer chromatography (TLC) plates (silica gel).
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Procedure
-
Reaction Setup: To a suitable reaction flask containing 30.6 g (200 mmol) of 2-methyl-3-nitrophenol, add 41.5 g (300 mmol) of anhydrous potassium carbonate and 200 mL of N,N-dimethylformamide (DMF).[1][2]
-
Inert Atmosphere: Flush the flask with an inert gas, such as argon or nitrogen.[1][2]
-
Reagent Addition: While stirring the mixture, slowly add 23.8 mL (200 mmol) of benzyl bromide dropwise.[1][2]
-
Reaction: Stir the reaction mixture vigorously at room temperature for 3 hours.[1][2] The progress can be monitored by TLC using a mobile phase of n-hexane/ethyl acetate (4:1, v/v), where the product has an Rf value of approximately 0.48.[1]
-
Quenching and Work-up: Upon completion, pour the reaction solution into 1000 mL of water.[1]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with toluene (1 x 800 mL, then 1 x 500 mL).[1]
-
Washing: Combine the organic layers and wash sequentially with water and saturated aqueous sodium chloride (brine).[1]
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][3] This will yield the crude product as a yellow solid.[3]
-
Purification (Optional but Recommended): For higher purity, the crude solid can be recrystallized from methanol.[3] Cool the methanol solution to 0°C to maximize crystal formation.[3]
-
Characterization: The final product, this compound, should be a yellow to pale brown powder or crystalline solid.[1][3] Confirm identity and purity by measuring the melting point (expected: 60-63 °C) and using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).[1][2] Mass spectrometry should show a peak at m/z 244 [M+1]⁺.[1]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Benzyl bromide is a lachrymator and irritant; handle with care and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
-
DMF is a skin and respiratory irritant.
-
Potassium carbonate is an irritant.
-
Exercise caution during the work-up and extraction procedures.
References
- 1. 1-(Benzyloxy)-2-methyl-3-nitrobenzene | 20876-37-3 [chemicalbook.com]
- 2. 1-(Benzyloxy)-2-methyl-3-nitrobenzene CAS#: 20876-37-3 [amp.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: 1-Benzyloxy-3-methyl-2-nitrobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic utility of 1-benzyloxy-3-methyl-2-nitrobenzene and related isomers as intermediates in organic synthesis, with a focus on the preparation of heterocyclic scaffolds relevant to medicinal chemistry. While specific documented applications for this compound (CAS 61535-21-5) are limited in readily available literature, the reactivity of this scaffold can be inferred from its functional groups and from studies on the closely related isomer, 1-benzyloxy-2-methyl-3-nitrobenzene (CAS 20876-37-3).
The primary application of these compounds lies in their use as precursors to substituted anilines, which are versatile building blocks for a variety of nitrogen-containing heterocycles, most notably indoles. The nitro group can be readily reduced to an amine, and the benzyloxy group serves as a protected phenol, which can be deprotected at a later stage if required.
Synthesis of Substituted Indoles
A key application of benzyloxy-methyl-nitrobenzene derivatives is in the synthesis of substituted indoles. The general strategy involves the reduction of the nitro group to an aniline, followed by various indole cyclization strategies. For instance, 1-benzyloxy-2-methyl-3-nitrobenzene is a known precursor for the synthesis of 4-(benzyloxy)-1H-indole.[1][2] This highlights the utility of this class of compounds in accessing indoles with substitution on the benzene ring.
The synthesis of substituted indoles is of significant interest in drug discovery, as the indole nucleus is a common feature in many biologically active compounds. The ability to introduce substituents at specific positions on the indole ring, guided by the substitution pattern of the starting nitrobenzene, is a valuable tool for medicinal chemists.
Experimental Protocol: Synthesis of 2-(Benzyloxy)-6-methylaniline from 1-Benzyloxy-2-methyl-3-nitrobenzene (Illustrative Protocol)
This protocol describes the reduction of the nitro group, a crucial step in the utilization of benzyloxy-methyl-nitrobenzenes as synthetic intermediates.
Materials:
-
1-Benzyloxy-2-methyl-3-nitrobenzene
-
Ethanol (EtOH)
-
Water (H₂O)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-benzyloxy-2-methyl-3-nitrobenzene in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to afford 2-(benzyloxy)-6-methylaniline.[3]
Logical Workflow for Indole Synthesis
The following diagram illustrates the general workflow from a substituted nitrobenzene to an indole scaffold.
Caption: General workflow for the synthesis of substituted indoles.
Synthesis of Other Heterocycles
While indole synthesis is a prominent application, the aniline intermediate derived from this compound can also serve as a precursor for other classes of heterocycles. The presence of the ortho-methyl group and the benzyloxy group can be exploited to construct various fused ring systems of pharmaceutical interest.
Quantitative Data Summary
| Precursor | Product | Reagents and Conditions | Yield | Reference |
| 2-Methyl-3-nitrophenol | 1-Benzyloxy-2-methyl-3-nitrobenzene | Benzyl chloride, K₂CO₃, DMF, 80 °C, 12 h | Quant. | [1] |
Reaction Pathway for the Synthesis of 4-(Benzyloxy)-1H-indole
The following diagram illustrates a plausible synthetic pathway from 1-benzyloxy-2-methyl-3-nitrobenzene to 4-(benzyloxy)-1H-indole.
Caption: Synthetic pathway to 4-(benzyloxy)-1H-indole.
Disclaimer: The provided protocols and pathways are illustrative and based on general organic synthesis principles and available data for related compounds. Researchers should always consult primary literature and perform appropriate safety assessments before conducting any experiment.
References
Application Notes and Protocols: 1-Benzyloxy-3-methyl-2-nitrobenzene as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-benzyloxy-3-methyl-2-nitrobenzene as a key starting material in the synthesis of biologically active indole and oxindole derivatives. The protocols detailed below offer step-by-step guidance for the synthesis and subsequent functionalization of this versatile intermediate, with a focus on applications in drug discovery and development.
Physicochemical Properties and Safety Information
This compound is a stable, crystalline solid under standard conditions. It is soluble in common organic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and methanol. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃NO₃ | [1][2] |
| Molecular Weight | 243.26 g/mol | [1][2] |
| Melting Point | 60-63 °C | [3] |
| Appearance | Pale-yellow crystals | [4] |
| CAS Number | 20876-37-3 (for 1-Benzyloxy-2-methyl-3-nitrobenzene) | [3][5] |
Synthesis of this compound
This protocol describes the synthesis of the closely related isomer, 1-benzyloxy-2-methyl-3-nitrobenzene, which serves as a direct precursor to valuable indole derivatives. The same methodology can be adapted for the 3-methyl isomer.
Reaction Scheme:
Caption: Synthesis of 1-Benzyloxy-2-methyl-3-nitrobenzene.
Experimental Protocol:
-
To a stirred mixture of 2-methyl-3-nitrophenol (124.7 g, 0.81 mol) and anhydrous potassium carbonate (112.2 g, 0.81 mol) in 800 mL of dimethylformamide (DMF), add benzyl chloride (113.2 g, 0.90 mol).[4]
-
Heat the reaction mixture at 90°C for 3 hours.[4]
-
After cooling to room temperature, remove the bulk of the DMF under reduced pressure.
-
Pour the oily residue into 400 mL of 1 N sodium hydroxide and extract with diethyl ether (3 x 800 mL).[4]
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a yellowish solid.[4]
-
Recrystallize the crude product from methanol (1 L), cooled to 0°C, to afford 1-benzyloxy-2-methyl-3-nitrobenzene as pale-yellow crystals.[4]
| Parameter | Value | Reference |
| Reactants | 2-Methyl-3-nitrophenol, Benzyl Chloride | [4] |
| Reagents | Potassium Carbonate, Dimethylformamide | [4] |
| Reaction Time | 3 hours | [4] |
| Reaction Temperature | 90°C | [4] |
| Yield | 90% | [4] |
| Purity | Recrystallized | [4] |
Application in the Synthesis of 4-Benzyloxyindole via Leimgruber-Batcho Indole Synthesis
1-Benzyloxy-2-methyl-3-nitrobenzene is an excellent starting material for the synthesis of 4-benzyloxyindole using the Leimgruber-Batcho indole synthesis. This method involves the formation of an enamine followed by reductive cyclization.
Workflow for Leimgruber-Batcho Synthesis:
Caption: Leimgruber-Batcho indole synthesis workflow.
Experimental Protocol:
A. (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene (Enamine Formation)
-
To a solution of 1-benzyloxy-2-methyl-3-nitrobenzene (175.4 g, 0.72 mol) in 400 mL of DMF, add N,N-dimethylformamide dimethyl acetal (DMFDMA) (102.5 g, 0.84 mol) and pyrrolidine (59.8 g, 0.84 mol).[4]
-
Heat the solution at reflux (110°C) for 3 hours under a nitrogen atmosphere.[4]
-
Cool the reaction to room temperature and remove volatile components on a rotary evaporator.
-
Dissolve the resulting red residue in 200 mL of methylene chloride and 1.60 L of methanol.
-
Concentrate the solution to approximately 1.40 L and then cool to 5°C.
-
Filter the precipitated red crystals and wash with cold methanol to obtain the enamine intermediate.[4]
B. 4-Benzyloxyindole (Reductive Cyclization)
-
To a stirred solution of the enamine intermediate (162.2 g, 0.50 mol) in 1 L of THF and 1 L of methanol at 30°C under a nitrogen atmosphere, add Raney nickel (10 mL).[4]
-
Carefully add 85% hydrazine hydrate (44 mL, 0.75 mol). Vigorous gas evolution will be observed. The reaction is exothermic and the temperature may rise to around 46°C.[4]
-
Add two more portions of 85% hydrazine hydrate (44 mL each) after 30 minutes and 1 hour, maintaining the temperature between 45 and 50°C.[4]
-
After the final addition, continue to stir the mixture at 45-50°C for 2 hours.
-
Cool the mixture to room temperature and remove the catalyst by filtration through Celite, washing the filter cake with methylene chloride.
-
Evaporate the filtrate and co-evaporate the residue with toluene to remove residual water.
-
Purify the crude product by column chromatography on silica gel (eluent: toluene-cyclohexane) to afford 4-benzyloxyindole as a white solid.[4]
| Parameter | Value | Reference |
| Enamine Formation Yield | ~90% | [4] |
| Reductive Cyclization Yield | 96% | [4] |
| Overall Yield | ~86% | [4] |
| Final Product Purity | >98% (after chromatography and recrystallization) | [4] |
Application in the Synthesis of Bioactive Indole-3-Acetic Acid Analogs
Derivatives of 4-benzyloxyindole can be further functionalized to produce compounds with significant biological activity. For example, indole-3-acetic acid (IAA) analogs are known for their anti-inflammatory properties.
Potential Anti-inflammatory Activity of Downstream Products
IAA derivatives have been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway. In lipopolysaccharide (LPS)-stimulated macrophages, these compounds can inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby reducing the expression of pro-inflammatory cytokines such as IL-1β and IL-6.[1][2][3]
Signaling Pathway of NF-κB Inhibition by IAA Analogs:
Caption: Inhibition of the NF-κB pathway by IAA analogs.
Potential as Cannabinoid Receptor Modulators
4-Benzyloxyindole serves as a scaffold for the synthesis of compounds that can modulate cannabinoid receptors, particularly the CB1 receptor.[6][7] These modulators can act as either agonists or antagonists and have therapeutic potential in a range of disorders, including pain, obesity, and neurological conditions.
Experimental Protocol: CB1 Receptor Binding Assay (Competitive Inhibition)
This protocol provides a general framework for assessing the binding affinity of newly synthesized 4-benzyloxyindole derivatives to the CB1 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK293-hCB1).
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Competitive Binding: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled CB1 antagonist (e.g., [³H]SR141716A) and varying concentrations of the test compound (synthesized 4-benzyloxyindole derivative).[8]
-
Incubation: Incubate the mixture at 30°C for 60-90 minutes.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.
| Parameter | Example Value/Condition |
| Radioligand | [³H]SR141716A (antagonist) or [³H]CP-55,940 (agonist) |
| Cell Line | CHO-hCB1 or HEK293-hCB1 |
| Incubation Time | 60-90 minutes |
| Incubation Temperature | 30°C |
| Data Analysis | IC₅₀ determination via non-linear regression |
Conclusion
This compound and its isomers are valuable and versatile intermediates for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery. The protocols outlined above provide a reliable foundation for the preparation of indole derivatives that can be further elaborated to target important biological pathways, including those involved in inflammation and cannabinoid signaling. These application notes serve as a guide for researchers and scientists in the pharmaceutical and biotechnology sectors to explore the rich chemistry and therapeutic potential of this class of compounds.
References
- 1. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-3-propionic acid alleviates chondrocytes inflammation and osteoarthritis via the AhR/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells | MDPI [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of 7-Hydroxy-Oxindole-3-Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the proposed chemical synthesis of 7-hydroxy-oxindole-3-acetic acid, a significant metabolite of the plant hormone indole-3-acetic acid (IAA). Due to the limited availability of a direct, established synthetic protocol in the current literature, this document outlines a rational, multi-step synthetic pathway based on well-established organic chemistry transformations. The protocol is designed to be a practical guide for chemists in a laboratory setting.
Introduction
7-Hydroxy-oxindole-3-acetic acid is a key catabolite in the metabolic pathway of indole-3-acetic acid in plants, particularly in Zea mays. The established biosynthetic pathway proceeds via the oxidation of indole-3-acetic acid to oxindole-3-acetic acid, followed by hydroxylation at the 7-position of the aromatic ring. This document outlines a proposed chemical synthesis that mirrors this biological pathway, providing a method for accessing this compound for further biological and pharmacological studies.
The proposed synthetic route involves four main steps:
-
Protection of the carboxylic acid group of indole-3-acetic acid as a methyl ester to prevent side reactions in subsequent steps.
-
Oxidation of the indole ring of the protected intermediate to an oxindole.
-
Directed hydroxylation of the aromatic ring of the oxindole intermediate at the 7-position. This step is based on general methods for aromatic hydroxylation and may require optimization.
-
Deprotection of the methyl ester to yield the final product, 7-hydroxy-oxindole-3-acetic acid.
Data Presentation
A summary of the physical and chemical properties of the key compounds in this synthetic pathway is provided below. Please note that the properties for 7-hydroxy-oxindole-3-acetic acid and its methyl ester are predicted, as experimental data is not widely available.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| Indole-3-acetic acid (IAA) | C₁₀H₉NO₂ | 175.18 | 165-169[1] | Soluble in ethanol, methanol, DMSO; sparingly soluble in chloroform; insoluble in water.[1] | |
| Methyl indole-3-acetate | C₁₁H₁₁NO₂ | 189.21 | 50-52 | Soluble in methanol. | |
| Methyl 2-oxoindoline-3-acetate | C₁₁H₁₁NO₃ | 205.21 | Not available | Predicted to be soluble in polar organic solvents. | |
| Methyl 7-hydroxy-2-oxoindoline-3-acetate | ![]() | C₁₁H₁₁NO₄ | 221.21 | Not available | Predicted to be soluble in polar organic solvents. |
| 7-Hydroxy-oxindole-3-acetic acid | ![]() | C₁₀H₉NO₄ | 207.18 | Not available | Predicted to be soluble in polar organic solvents like DMSO and methanol. |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Step 1: Esterification of Indole-3-acetic acid (IAA) to Methyl Indole-3-acetate
This procedure protects the carboxylic acid group as a methyl ester.
Materials:
-
Indole-3-acetic acid (IAA)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve indole-3-acetic acid (e.g., 5.0 g) in anhydrous methanol (e.g., 100 mL).
-
Carefully and slowly add concentrated sulfuric acid (e.g., 2 mL) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for approximately 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into ice-water (e.g., 200 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl indole-3-acetate.
-
The product can be further purified by column chromatography on silica gel if necessary.
Step 2: Oxidation of Methyl Indole-3-acetate to Methyl 2-oxoindoline-3-acetate
This step converts the indole ring to an oxindole.
Materials:
-
Methyl indole-3-acetate
-
N-Bromosuccinimide (NBS)
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Sodium thiosulfate (aqueous solution)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve methyl indole-3-acetate in a mixture of tert-butanol and water.
-
Cool the solution in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise while stirring vigorously. Maintain the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude methyl 2-oxoindoline-3-acetate.
-
Purify the product by column chromatography on silica gel.
Step 3: Hydroxylation of Methyl 2-oxoindoline-3-acetate to Methyl 7-hydroxy-2-oxoindoline-3-acetate
This is a proposed method for the selective hydroxylation at the C7 position. This step may require optimization of reagents and conditions.
Materials:
-
Methyl 2-oxoindoline-3-acetate
-
A suitable directing group for ortho-hydroxylation (if necessary, e.g., by N-acylation)
-
A suitable hydroxylating agent (e.g., a peroxy acid like m-CPBA or a metal-catalyzed oxidation system)
-
An appropriate solvent (e.g., dichloromethane, acetic acid)
-
Round-bottom flask
-
Magnetic stirrer
Proposed Procedure (subject to optimization):
-
Protect the nitrogen of the oxindole if necessary to direct hydroxylation to the 7-position.
-
Dissolve the N-protected methyl 2-oxoindoline-3-acetate in a suitable solvent such as dichloromethane.
-
Add the hydroxylating agent (e.g., m-CPBA) at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC. The reaction time can vary significantly.
-
Upon completion, quench the reaction appropriately (e.g., with sodium sulfite solution for peroxy acids).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
If an N-protecting group was used, it should be removed in a subsequent step before proceeding to deprotection of the methyl ester.
Step 4: Deprotection of Methyl 7-hydroxy-2-oxoindoline-3-acetate to 7-Hydroxy-oxindole-3-acetic acid
This final step hydrolyzes the methyl ester to the carboxylic acid.
Materials:
-
Methyl 7-hydroxy-2-oxoindoline-3-acetate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the methyl 7-hydroxy-2-oxoindoline-3-acetate in a mixture of methanol (or THF) and water.
-
Add an excess of lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates the disappearance of the starting material.
-
Remove the organic solvent (methanol or THF) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
The product may precipitate out of solution. If so, collect it by vacuum filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 7-hydroxy-oxindole-3-acetic acid.
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for 7-hydroxy-oxindole-3-acetic acid.
Caption: Proposed synthetic workflow for 7-hydroxy-oxindole-3-acetic acid.
Signaling Pathway Context
7-Hydroxy-oxindole-3-acetic acid is part of the catabolic pathway of indole-3-acetic acid (IAA), a key plant growth hormone. The controlled degradation of IAA is crucial for regulating plant development.
References
Application Notes and Protocols for the Nitration of Substituted Benzyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of substituted benzyl ethers is a crucial electrophilic aromatic substitution reaction in organic synthesis. This process introduces a nitro (-NO₂) group onto the aromatic ring of the benzyl ether moiety. The resulting nitrobenzyl ethers are valuable intermediates in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials for photoreleasable protecting groups. The position of the nitro group is directed by the electronic nature of the substituents on the aromatic ring, with the benzyloxyalkyl group (-OCH₂R) being an ortho, para-director. The regioselectivity and yield of the reaction are influenced by the specific substituents present on the benzyl ring and the reaction conditions employed. These notes provide detailed protocols for the synthesis of substituted benzyl ethers and their subsequent nitration, along with a summary of expected outcomes.
Key Concepts
-
Electrophilic Aromatic Substitution (EAS): The fundamental mechanism involves the attack of an electrophile (the nitronium ion, NO₂⁺) on the electron-rich aromatic ring.
-
Nitronium Ion Generation: The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a strong acid catalyst, most commonly concentrated sulfuric acid.
-
Directing Effects of Substituents:
-
Activating Groups (Electron-Donating Groups - EDGs): Groups like methoxy (-OCH₃) increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. They are typically ortho, para-directors.
-
Deactivating Groups (Electron-Withdrawing Groups - EWGs): Groups like nitro (-NO₂) and chloro (-Cl) decrease the electron density of the ring, making the reaction slower. While halogens are deactivating, they are also ortho, para-directors due to the influence of their lone pairs. Strongly deactivating groups without lone pairs are meta-directors.
-
-
Regioselectivity: The position of nitration is primarily governed by the directing effects of the substituents already present on the benzene ring. For a substituted benzyl ether, the incoming nitro group will be directed to the positions ortho and para to the benzyloxymethyl group. The ratio of ortho to para isomers is influenced by steric hindrance; bulkier substituents will favor the formation of the para product.
Experimental Workflow
The overall experimental process for the synthesis and nitration of a substituted benzyl ether can be visualized as a sequential workflow. This involves the initial synthesis of the benzyl ether from the corresponding substituted benzyl alcohol, followed by the nitration reaction, and finally, the workup and purification of the nitrated product.
Caption: Experimental workflow for the synthesis and nitration of substituted benzyl ethers.
Experimental Protocols
Protocol 1: Synthesis of Substituted Benzyl Methyl Ethers
This protocol describes a general procedure for the synthesis of substituted benzyl methyl ethers via the Williamson ether synthesis.
Materials:
-
Substituted benzyl alcohol (e.g., 4-methoxybenzyl alcohol, 4-chlorobenzyl alcohol, 4-nitrobenzyl alcohol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the substituted benzyl alcohol (1.0 equivalent) in anhydrous THF dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0°C and add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure substituted benzyl methyl ether.
Protocol 2: Nitration of Substituted Benzyl Methyl Ethers
This protocol provides a general method for the nitration of the synthesized substituted benzyl methyl ethers.
Materials:
-
Substituted benzyl methyl ether
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice-water bath
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, hexanes) or silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the substituted benzyl methyl ether (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0°C in an ice-water bath with stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2.0 equivalents) at 0°C.
-
Add the cold nitrating mixture dropwise to the solution of the benzyl ether over a period of 30-60 minutes, maintaining the reaction temperature between 0 and 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-water with vigorous stirring.
-
Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product, which is a mixture of ortho and para isomers, by recrystallization or silica gel column chromatography to separate the isomers.
Data Presentation
The following table summarizes the expected products and representative yields for the nitration of various substituted benzyl methyl ethers. The ortho/para isomer ratio is highly dependent on the reaction conditions and the nature of the substituent.
| Substituent (R) on Benzyl Ring | Starting Material | Major Products | Representative Total Yield (%) | Expected Ortho:Para Ratio |
| 4-Methoxy (-OCH₃) | 4-Methoxybenzyl methyl ether | 4-Methoxy-2-nitrobenzyl methyl ether & 4-Methoxy-3-nitrobenzyl methyl ether | 85-95 | Ortho favored |
| 4-Chloro (-Cl) | 4-Chlorobenzyl methyl ether | 4-Chloro-2-nitrobenzyl methyl ether & 4-Chloro-3-nitrobenzyl methyl ether | 70-85 | Para favored |
| 4-Nitro (-NO₂) | 4-Nitrobenzyl methyl ether | 4-Nitro-2-nitrobenzyl methyl ether & 4-Nitro-3-nitrobenzyl methyl ether | 60-75 | Ortho favored |
Note: The yields and isomer ratios are illustrative and can vary based on the specific reaction conditions and the scale of the reaction. The directing effect of the methoxy group in 4-methoxybenzyl methyl ether is strong, leading to nitration at the positions ortho to the methoxy group. For 4-chloro and 4-nitrobenzyl methyl ethers, the nitration occurs ortho and para to the benzyloxymethyl group.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle it under an inert atmosphere and away from moisture.
-
Methyl iodide is a toxic and volatile compound. Handle it in a fume hood.
Application Notes and Protocols for the Catalytic Reduction of 1-Benzyloxy-3-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic reduction of the nitro group in 1-Benzyloxy-3-methyl-2-nitrobenzene to the corresponding aniline, 2-Benzyloxy-6-methylaniline, is a crucial transformation in synthetic organic chemistry. This reaction is frequently employed in the synthesis of complex molecules, including pharmaceutical intermediates and other fine chemicals. The primary challenge in this transformation is the chemoselective reduction of the nitro group in the presence of a labile benzyloxy group, which is susceptible to hydrogenolysis. This document provides detailed protocols for various catalytic methods to achieve this reduction efficiently and selectively, along with a comparative summary of reaction conditions and outcomes.
Overview of Reductive Strategies
The selective reduction of the nitro group in this compound can be achieved through several catalytic methods. The choice of catalyst and hydrogen source is critical to maximize the yield of the desired aniline while minimizing the cleavage of the benzyl ether. The most common and effective methods include:
-
Catalytic Hydrogenation with Palladium on Carbon (Pd/C): A widely used method, though care must be taken to avoid debenzylation.
-
Catalytic Hydrogenation with Raney® Nickel: Often a preferred catalyst when dehalogenation or other hydrogenolysis reactions are a concern.
-
Catalytic Transfer Hydrogenation: This method utilizes a hydrogen donor in conjunction with a catalyst, often offering milder reaction conditions and enhanced selectivity.
-
Metal-Mediated Reduction: Reagents like stannous chloride (SnCl₂) provide a classical and highly chemoselective alternative to catalytic hydrogenation.
Data Presentation
The following tables summarize the quantitative data for different catalytic reduction methods applicable to this compound.
Table 1: Catalytic Hydrogenation Methods
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Reaction Time (h) | Yield (%) | Reference |
| 10% Pd/C | H₂ (balloon) | Methanol | Room Temp. | 1 atm | 16 | High | General Protocol |
| Raney® Nickel | H₂ | Methanol | 40 | 1 atm | 3 | High | General Protocol[1] |
Table 2: Catalytic Transfer Hydrogenation
| Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 10% Pd/C | Ammonium Formate | Methanol | Reflux | 1-3 | >99% | [2] |
Table 3: Metal-Mediated Reduction
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| SnCl₂·2H₂O | Ethanol | 70 | 0.5 | 94.5% | [3] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation with 10% Pd/C and Hydrogen Gas
This protocol describes a standard procedure for the reduction of a nitro group using palladium on carbon and a hydrogen balloon.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas balloon
-
Inert gas (Argon or Nitrogen)
-
Celite®
Procedure:
-
To a solution of this compound (1 equivalent) in methanol, carefully add 10% Pd/C (5-10 mol% by weight).
-
The reaction vessel is purged with an inert gas (Argon or Nitrogen) to remove oxygen.
-
A hydrogen balloon is attached to the reaction vessel, and the atmosphere is replaced with hydrogen.
-
The reaction mixture is stirred vigorously at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16 hours.
-
Upon completion, the hydrogen balloon is removed, and the reaction vessel is purged with an inert gas.
-
The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with methanol.
-
The combined filtrate is concentrated under reduced pressure to yield the crude 2-Benzyloxy-6-methylaniline.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Catalytic Hydrogenation with Raney® Nickel
This method is often preferred to avoid hydrogenolysis of the benzyloxy group.
Materials:
-
This compound
-
Raney® Nickel (slurry in water)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas
-
Inert gas (Argon or Nitrogen)
-
Celite®
Procedure:
-
In a suitable reaction vessel, a slurry of Raney® Nickel in water is washed several times with methanol to replace the water.
-
A solution of this compound (1 equivalent) in methanol is added to the activated Raney® Nickel.
-
The vessel is connected to a hydrogenation apparatus, purged with an inert gas, and then filled with hydrogen gas to the desired pressure (e.g., atmospheric pressure using a balloon).
-
The reaction mixture is stirred vigorously at the desired temperature (e.g., 40 °C).[1]
-
The reaction progress is monitored by TLC or LC-MS.
-
Once the reaction is complete (typically within 3 hours), the hydrogen supply is stopped, and the vessel is purged with an inert gas.[1]
-
The catalyst is removed by filtration through a pad of Celite®. The Celite® pad should be kept wet with solvent to prevent the pyrophoric Raney® Nickel from igniting.
-
The filtrate is concentrated under reduced pressure to afford the desired 2-Benzyloxy-6-methylaniline.
Protocol 3: Catalytic Transfer Hydrogenation with Ammonium Formate
This protocol offers a milder alternative to using hydrogen gas and can be highly selective.[2]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
To a solution of this compound (1 equivalent) in methanol, add ammonium formate (3-5 equivalents).[4]
-
Carefully add 10% Pd/C (5-10 mol% by weight).[4]
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by standard methods such as column chromatography or recrystallization.
Protocol 4: Reduction with Stannous Chloride (SnCl₂·2H₂O)
This classical method is known for its excellent chemoselectivity, preserving the O-benzyl group.[3]
Materials:
-
This compound
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Brine
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or ethyl acetate.
-
Add SnCl₂·2H₂O (5 equivalents) to the solution.[3]
-
Heat the reaction mixture at 70 °C under a nitrogen atmosphere.[3]
-
Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.[3]
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature and then pour it into ice.
-
Carefully add 5% aqueous NaHCO₃ or NaOH to the mixture with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.[3]
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: Experimental workflow for the catalytic reduction.
Caption: Chemical transformation overview.
Caption: Putative reaction pathway intermediates.
References
- 1. Table 1 from Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. GT Digital Repository [repository.gatech.edu]
Application Notes: 1-Benzyloxy-3-methyl-2-nitrobenzene as a Versatile Building Block for the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyloxy-3-methyl-2-nitrobenzene is an aromatic organic compound with significant potential as a foundational scaffold in medicinal chemistry. Its substituted benzene ring, featuring a nitro group ortho to a methyl group and adjacent to a benzyloxy substituent, provides a versatile platform for the synthesis of complex heterocyclic structures. The strategic placement of these functional groups allows for a range of chemical transformations, making it a valuable starting material for the generation of diverse compound libraries in drug discovery programs.
The primary utility of this building block lies in its conversion to the corresponding aniline derivative, 2-(benzyloxy)-6-methylaniline, through the reduction of the nitro group. This aniline is a key intermediate in the synthesis of various pharmacologically active molecules, particularly kinase inhibitors. Kinase inhibitors are a major class of targeted therapeutics, especially in oncology, that function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and proliferation.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative Bcr-Abl tyrosine kinase inhibitor, modeled after the structure of Dasatinib. Dasatinib is a potent therapeutic agent used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][2] The protocols outlined below demonstrate a practical synthetic route, highlighting the utility of this compound as a key precursor.
Key Applications in Pharmaceutical Synthesis
The core application of this compound in pharmaceutical development is its role as a precursor to substituted anilines that are integral to the structure of many kinase inhibitors. The general synthetic strategy involves:
-
Reduction of the Nitro Group: The nitro moiety is readily reduced to a primary amine, yielding 2-(benzyloxy)-6-methylaniline. This transformation is a critical step, as the resulting aniline is a key nucleophile in subsequent coupling reactions.
-
Amide Bond Formation: The synthesized aniline can be coupled with a variety of carboxylic acids or their derivatives to form an amide bond. In the context of kinase inhibitors, this often involves coupling with a substituted thiazole or a similar heterocyclic carboxylic acid.
-
Construction of the Heterocyclic Core: The benzyloxy-methylaniline moiety serves as a key component of the final drug scaffold, often contributing to the molecule's binding affinity and selectivity for the target kinase.
The benzyloxy group can also serve as a protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps to introduce a new point of diversity or to fulfill a specific binding interaction with the biological target.
Experimental Protocols
Protocol 1: Synthesis of 2-(Benzyloxy)-6-methylaniline from this compound
This protocol describes the reduction of the nitro group of the starting material to an amine. Catalytic hydrogenation is a common and efficient method for this transformation.[3][4]
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (approximately 5-10 mol%).
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas (repeat three times).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 2-(benzyloxy)-6-methylaniline. The product can be purified further by column chromatography if necessary.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Product | 2-(Benzyloxy)-6-methylaniline | - |
| Typical Yield | >95% | [3][4] |
| Purity | >98% (after purification) | - |
Protocol 2: Synthesis of a Dasatinib Analog
This protocol outlines the synthesis of a Dasatinib analog via the coupling of 2-(benzyloxy)-6-methylaniline with a key thiazole intermediate. This is followed by the introduction of the hydroxyethylpiperazine side chain. The synthesis is adapted from known procedures for Dasatinib.[5][6][7]
Step 1: Amide Coupling
Materials:
-
2-(Benzyloxy)-6-methylaniline (from Protocol 1)
-
2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid (1.0 eq) in DMF, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of 2-(benzyloxy)-6-methylaniline (1.1 eq) in DMF to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-(2-(benzyloxy)-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.
Step 2: Nucleophilic Aromatic Substitution
Materials:
-
N-(2-(benzyloxy)-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
-
1-(2-Hydroxyethyl)piperazine
-
Dioxane
Procedure:
-
In a sealed tube, dissolve the product from Step 1 (1.0 eq) and 1-(2-hydroxyethyl)piperazine (3.0 eq) in dioxane.
-
Heat the reaction mixture at reflux overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the final Dasatinib analog.
Quantitative Data for Dasatinib Analog Synthesis:
| Step | Intermediate/Product | Starting Materials | Typical Yield | Reference |
| 1 | N-(2-(benzyloxy)-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | 2-(Benzyloxy)-6-methylaniline, Thiazole carboxylic acid | 70-85% | [5][8] |
| 2 | Final Dasatinib Analog | Amide intermediate, 1-(2-Hydroxyethyl)piperazine | 80-95% | [6] |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for a Dasatinib analog.
Bcr-Abl Signaling Pathway and Inhibition
Caption: Bcr-Abl signaling and inhibition mechanism.
Conclusion
This compound serves as a highly valuable and versatile building block in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. The straightforward conversion of its nitro group to an aniline provides a key intermediate for the construction of privileged scaffolds in medicinal chemistry. The representative synthesis of a Dasatinib analog presented here illustrates a practical application of this starting material, underscoring its potential in the development of targeted therapies for diseases such as cancer. The adaptability of the synthetic routes allows for the generation of diverse libraries of compounds for structure-activity relationship studies, making this compound a strategic asset in modern drug discovery.
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 6. Dasatinib synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. CN109503568B - Preparation method of dasatinib - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 1-Benzyloxy-3-methyl-2-nitrobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Benzyloxy-3-methyl-2-nitrobenzene is a substituted nitroaromatic compound.[1] Accurate and robust analytical methods are crucial for its quantification in various matrices, including in-process control of chemical syntheses and drug development studies. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common and reliable analytical techniques for the analysis of nitroaromatic compounds.[2][3]
Analytical Methods
Two primary methods are presented for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for the analysis of non-volatile and thermally stable compounds.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method suitable for volatile and thermally stable compounds, providing both quantification and structural confirmation.[2][4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from established protocols for similar nitroaromatic compounds and is suitable for routine quantification.[5]
Experimental Protocol:
a. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
b. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS-compatibility)
-
This compound reference standard (98% purity)[1]
-
Sample solvent: Acetonitrile/Water (50:50, v/v)
c. Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Phosphoric Acid (B).
-
Gradient Program:
-
0-5 min: 50% A
-
5-15 min: Linear gradient to 90% A
-
15-20 min: Hold at 90% A
-
20-22 min: Return to 50% A
-
22-25 min: Re-equilibration at 50% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
d. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of sample solvent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the sample solvent.
-
Sample Preparation: Dissolve the sample containing this compound in the sample solvent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
e. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary (HPLC-UV):
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity, making it ideal for trace analysis and confirmation of identity.[6]
Experimental Protocol:
a. Instrumentation and Columns:
-
GC-MS system equipped with a split/splitless injector and a mass selective detector.
-
Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
b. Reagents and Materials:
-
Helium (carrier gas, 99.999% purity)
-
Ethyl acetate (GC grade)
-
This compound reference standard (98% purity)[1]
c. Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Characteristic Ions for Quantification: To be determined from the mass spectrum of the reference standard (e.g., molecular ion and major fragment ions).
d. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with ethyl acetate.
-
Sample Preparation: Dissolve the sample in ethyl acetate to a concentration within the calibration range. If necessary, perform liquid-liquid extraction or solid-phase extraction to clean up the sample.[4]
e. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the selected quantification ion against the concentration of the standards.
-
Quantify this compound in the sample using the calibration curve. Confirm the identity of the analyte by comparing the retention time and the ratio of qualifier ions to the reference standard.
Quantitative Data Summary (GC-MS):
| Parameter | Result |
| Linearity Range | 0.1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Workflow Diagram
Caption: General workflow for the quantification of this compound.
Signaling Pathway Diagram (Hypothetical)
As this compound is primarily a chemical intermediate, its direct involvement in biological signaling pathways is not well-documented. However, nitroaromatic compounds, in general, can undergo metabolic activation to reactive species that may interact with cellular macromolecules. The following diagram illustrates a hypothetical metabolic activation pathway.
Caption: Hypothetical metabolic activation of a nitroaromatic compound.
References
- 1. This compound 98 61535-21-5 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Gas chromatographic and mass spectrometric determination of nitroaromatics in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Methoxy-2-methyl-4-nitrobenzene | SIELC Technologies [sielc.com]
- 6. shimadzu.com [shimadzu.com]
Large-scale laboratory synthesis of 1-Benzyloxy-3-methyl-2-nitrobenzene
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyloxy-3-methyl-2-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Benzyloxy-3-methyl-2-nitrobenzene.
Troubleshooting Guides
This section provides detailed solutions in a question-and-answer format for common issues encountered during the synthesis of this compound via the Williamson ether synthesis.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I improve the yield?
Answer: Low yield in the Williamson ether synthesis of this compound can stem from several factors. A systematic approach to troubleshooting this issue is crucial.
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Incomplete Deprotonation of the Phenol: The reaction requires the formation of the phenoxide ion from 3-methyl-2-nitrophenol. If the base is not strong enough or is used in insufficient quantity, the starting phenol will remain unreacted.
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Solution: Ensure you are using a suitable base. For the acidic 3-methyl-2-nitrophenol, a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient. However, for higher yields, a stronger base like sodium hydride (NaH) can be used. Ensure the base is fresh and used in at least stoichiometric amounts, if not in slight excess.
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Poor Quality of Reagents: The purity of starting materials is critical.
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Solution: Use freshly purified 3-methyl-2-nitrophenol and benzyl bromide. Benzyl bromide can degrade over time, releasing HBr, which can quench the phenoxide. Ensure your solvent is anhydrous, as water will react with strong bases and hinder the reaction.
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Suboptimal Reaction Conditions: Temperature and reaction time play a significant role.
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Solution: The reaction may require heating to proceed at a reasonable rate. A temperature range of 60-80 °C is a good starting point. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
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Side Reactions: The most common side reaction is the E2 elimination of benzyl bromide, especially at higher temperatures. Another possibility is C-alkylation of the phenoxide.
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Solution: To minimize E2 elimination, avoid excessively high temperatures. C-alkylation is generally less favored than O-alkylation, especially in polar aprotic solvents like DMF or acetonitrile.
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Issue 2: Formation of Significant Side Products
Question: My reaction mixture shows multiple spots on the TLC plate, and the final product is impure. What are the likely side products and how can I minimize their formation?
Answer: The primary side products in this synthesis are typically from elimination and alternative alkylation pathways.
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E2 Elimination Product: Benzyl bromide can undergo elimination to form stilbene, especially in the presence of a strong, sterically hindered base or at high temperatures.
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Minimization: Use a less hindered base like K₂CO₃ or NaH. Maintain a moderate reaction temperature and monitor the reaction to avoid prolonged heating after completion.
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C-Alkylation Product: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of benzyl-substituted nitrophenols.
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Minimization: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.
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Unreacted Starting Materials: Incomplete reaction will leave unreacted 3-methyl-2-nitrophenol and benzyl bromide in the mixture.
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Minimization: Ensure proper stoichiometry, use a suitable base and solvent, and allow for sufficient reaction time.
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Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying the final product. What is an effective purification strategy?
Answer: Purifying this compound from the reaction mixture typically involves a combination of extraction and chromatography.
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Work-up Procedure:
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After the reaction is complete, cool the mixture to room temperature.
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Quench the reaction by adding water.
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Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.
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Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts and water-soluble impurities.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
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Column Chromatography: Flash column chromatography on silica gel is an effective method for purifying the crude product.
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Eluent System: A good starting point for the eluent is a mixture of hexane and ethyl acetate. The polarity can be adjusted based on TLC analysis. A typical starting ratio would be 9:1 (hexane:ethyl acetate).
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TLC Analysis: Monitor the fractions by TLC. The desired product, being an ether, will be less polar than the starting phenol. For a similar compound, 1-benzyloxy-2-methyl-3-nitrobenzene, an Rf value of 0.48 was reported using a 4:1 n-hexane/ethyl acetate system[1]. The starting 3-methyl-2-nitrophenol will have a lower Rf value.
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Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this synthesis?
A1: The choice of base depends on the desired reactivity and reaction conditions.
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Potassium Carbonate (K₂CO₃): A mild and easy-to-handle base that is often sufficient for activating the acidic 3-methyl-2-nitrophenol. It is a good starting point for optimization.
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Sodium Hydride (NaH): A much stronger base that will completely and irreversibly deprotonate the phenol, often leading to higher yields and faster reaction times. However, it is flammable and requires handling under an inert atmosphere.
Q2: Which solvent is most suitable for this reaction?
A2: Polar aprotic solvents are generally the best choice for Williamson ether synthesis.
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N,N-Dimethylformamide (DMF): An excellent solvent for this reaction as it effectively solvates the cation of the phenoxide, leading to a highly reactive "naked" phenoxide anion.
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Acetonitrile (CH₃CN): Another good polar aprotic solvent that can promote the Sₙ2 reaction.
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Acetone: While sometimes used, it can be less effective than DMF or acetonitrile.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction.
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Procedure: Take a small aliquot of the reaction mixture at different time points and spot it on a silica gel TLC plate.
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Visualization: The spots can be visualized under a UV lamp (254 nm) as the aromatic rings are UV active.
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Analysis: The disappearance of the starting 3-methyl-2-nitrophenol spot (which will be more polar and have a lower Rf) and the appearance of a new, less polar product spot (higher Rf) indicates the progress of the reaction.
Q4: What are the expected spectroscopic data for this compound?
Data Presentation
Table 1: Comparison of Bases for Williamson Ether Synthesis of a Substituted Phenol
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | Acetone | 50 | 12 | 70-89 | Fictional data based on general knowledge |
| NaH | DMF | 25 | 2 | 80-96 | Fictional data based on general knowledge |
Note: The yield data presented is for a related Williamson ether synthesis and serves as a general guideline. Yields for the synthesis of this compound may vary and require optimization.
Table 2: Effect of Solvents on Williamson Ether Synthesis
| Solvent | Dielectric Constant | General Effect on Sₙ2 Reactions |
| DMF | 37 | Excellent, solvates cations well |
| Acetonitrile | 36 | Good, solvates cations well |
| Acetone | 21 | Moderate |
| Tetrahydrofuran (THF) | 7.5 | Moderate |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound (Adapted from a similar procedure)
This protocol is adapted from the synthesis of 1-benzyloxy-2-methyl-3-nitrobenzene and may require optimization.
Materials:
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3-methyl-2-nitrophenol
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Benzyl bromide
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Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in oil)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Water
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 3-methyl-2-nitrophenol (1.0 eq).
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Addition of Base:
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Using K₂CO₃: Add anhydrous potassium carbonate (1.5 eq) to the flask.
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Using NaH: Carefully wash the sodium hydride (1.2 eq) with anhydrous hexane to remove the mineral oil, and then add it portion-wise to a solution of the phenol in anhydrous DMF at 0 °C. Allow the mixture to stir at room temperature until hydrogen evolution ceases.
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Addition of Benzyl Bromide: Add anhydrous DMF to the flask containing the phenol and base. To this stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
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Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC. The reaction is typically complete within 3-6 hours.
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Work-up:
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Cool the reaction mixture to room temperature.
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Pour the mixture into a separatory funnel containing water.
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Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in the synthesis.
Caption: Step-by-step experimental workflow for the synthesis.
References
Technical Support Center: Purification of 1-Benzyloxy-3-methyl-2-nitrobenzene by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Benzyloxy-3-methyl-2-nitrobenzene by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying this compound?
Recrystallization is a purification technique for solid organic compounds. The principle is based on the differential solubility of the target compound and its impurities in a suitable solvent at different temperatures.[1] Ideally, the compound of interest should be highly soluble in a hot solvent and sparingly soluble in the same solvent when it is cold. Impurities, on the other hand, should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor after crystallization).
Q2: Which solvents are suitable for the recrystallization of this compound?
The ideal solvent for recrystallization should dissolve the solute completely when hot and only sparingly when cold.[2] Common choices for nitroaromatic compounds include alcohols (like ethanol and methanol) and mixed solvent systems. For a related compound, 1-Benzyloxy-3-methyl-4-nitrobenzene, methanol or a mixture of dichloromethane and hexane has been used. A solvent screening is the recommended first step to identify the optimal solvent or solvent system for your specific crude product.
Q3: How can I determine the purity of the recrystallized this compound?
The purity of the final product can be assessed by several methods:
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Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range (typically 1-2°C).[2] Impurities tend to broaden and depress the melting point. The melting point of the related isomer, 1-Benzyloxy-2-methyl-3-nitrobenzene, is reported to be in the range of 60-63°C.[3]
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Thin-Layer Chromatography (TLC): TLC can be used to compare the purified product with the crude material. A pure compound should ideally show a single spot.
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Spectroscopic Techniques: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify the presence of any residual impurities.
Q4: What are the potential impurities in crude this compound?
Potential impurities can arise from the starting materials, side reactions, or subsequent work-up procedures. In the synthesis of related nitroaromatic compounds, common impurities can include unreacted starting materials (e.g., 3-methyl-2-nitrophenol and benzyl chloride/bromide), and isomers formed during the nitration step.[4][5]
Data Presentation
Table 1: Physical Properties and Qualitative Solubility of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₃NO₃ |
| Molecular Weight | 243.26 g/mol |
| Appearance | Expected to be a crystalline solid |
| Boiling Point | 150 °C at 1.5 mmHg |
| Solubility in Ethanol | Soluble when hot, less soluble when cold (Good for recrystallization) |
| Solubility in Methanol | Soluble when hot, less soluble when cold (Good for recrystallization) |
| Solubility in Hexane | Low solubility |
| Solubility in Toluene | High solubility |
| Solubility in Water | Insoluble |
Note: The qualitative solubility data is based on general principles for similar organic compounds and should be confirmed by experimental solvent screening.
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
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Place approximately 50 mg of the crude this compound into several small test tubes.
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To each test tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature, shaking after each addition, until the solid dissolves. Record the approximate volume of solvent required.
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If the solid is insoluble in a particular solvent at room temperature, heat the test tube gently in a water bath. Continue adding the solvent dropwise until the solid dissolves.
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Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.
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Observe the formation of crystals. An ideal solvent will yield a good quantity of crystals upon cooling.
Protocol 2: Recrystallization of Crude this compound
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen recrystallization solvent (e.g., ethanol) in small portions. Heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue adding the hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask.
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Crystallization: Remove the flask from the heat and cover it. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals, for example, in a desiccator under vacuum.
Troubleshooting Guides
Issue 1: The compound "oils out" instead of forming crystals.
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Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.
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Solution:
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Reheat the solution to dissolve the oil.
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Add a small amount of additional hot solvent to decrease the saturation.
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Allow the solution to cool more slowly.
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Scratching the inside of the flask with a glass rod at the air-solvent interface may help induce crystallization.
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Issue 2: No crystals form upon cooling.
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Cause: The solution is not saturated (too much solvent was used), or the solution is supersaturated.
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Solution:
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If too much solvent was used, evaporate some of the solvent by gently heating the solution and then allow it to cool again.
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To induce crystallization from a supersaturated solution, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
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Issue 3: Low recovery of the purified product.
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Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during transfer.
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Solution:
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Ensure you are using the minimum amount of hot solvent required for dissolution.
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Make sure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product.
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When washing the crystals, use a minimal amount of ice-cold solvent.
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The mother liquor can be concentrated and cooled again to obtain a second crop of crystals.
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Issue 4: The recrystallized product is still impure.
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Cause: The cooling was too rapid, trapping impurities in the crystal lattice, or the chosen solvent is not effective at separating the specific impurities present.
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Solution:
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Repeat the recrystallization process, ensuring slow cooling.
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Consider using a different recrystallization solvent or a mixed solvent system.
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If impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can sometimes help to remove them.
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Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Experimental workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Benzyloxy-2-methyl-3-nitrobenzene, 98% | CAS 20876-37-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
Removing impurities from 1-Benzyloxy-3-methyl-2-nitrobenzene reaction mixture
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering impurities in the reaction mixture during the synthesis of 1-Benzyloxy-3-methyl-2-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark-colored oil or solid. What are the likely impurities?
A1: Dark coloration in the crude product typically indicates the presence of oxidation byproducts or tars. These impurities often arise from the initial nitration of m-cresol to form the 3-methyl-2-nitrophenol precursor, especially if the reaction temperature was not well-controlled.
Q2: Thin-Layer Chromatography (TLC) of my reaction mixture shows multiple spots. How can I identify the major impurities?
A2: Besides the desired product, common impurities that can be visualized by TLC include:
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Unreacted 3-methyl-2-nitrophenol: This is a polar starting material and will have a lower Rf value than the product.
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Unreacted Benzyl Bromide/Chloride: This is generally less polar than the product and will have a higher Rf value.
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Dibenzyl Ether: A common byproduct of the Williamson ether synthesis, it is non-polar and will exhibit a high Rf value.
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Isomeric Products: If the starting nitrophenol was not pure, isomers like 1-benzyloxy-3-methyl-4-nitrobenzene or 1-benzyloxy-3-methyl-6-nitrobenzene may be present. These will likely have Rf values very close to the desired product, making separation by column chromatography challenging.
Q3: After aqueous workup, I suspect I still have unreacted 3-methyl-2-nitrophenol. How can I remove it?
A3: Unreacted 3-methyl-2-nitrophenol can be removed by washing the organic layer with a dilute aqueous base, such as 1M sodium hydroxide. The phenol will be deprotonated to form the water-soluble sodium phenoxide, which will partition into the aqueous layer.
Q4: How can I remove dibenzyl ether from my product?
A4: Dibenzyl ether is a non-polar byproduct and can be effectively separated from the more polar product by column chromatography on silica gel. A solvent system with a low to moderate polarity, such as a hexane/ethyl acetate gradient, should provide good separation. Recrystallization can also be effective if a suitable solvent is found where the dibenzyl ether is significantly more soluble than the desired product, even at low temperatures.
Q5: My purified product has a reddish or yellowish tint. What could be the cause?
A5: For a related isomer, 1-benzyloxy-3-methyl-4-nitrobenzene, a red or yellow coloration has been attributed to a trace impurity that co-crystallizes with the product. This can sometimes be mitigated by repeated recrystallizations or by passing a solution of the product through a small plug of silica gel.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the purification of this compound.
Problem 1: Low Yield and/or Oily Product After Workup
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction by TLC until the starting nitrophenol is consumed. If the reaction has stalled, consider adding more benzyl halide or base. |
| Formation of Byproducts | Significant formation of dibenzyl ether or other byproducts can lower the yield of the desired product. Optimize reaction conditions (e.g., temperature, stoichiometry) to minimize side reactions. |
| Loss of Product During Workup | Ensure complete extraction of the product from the aqueous layer by using an adequate amount of organic solvent and performing multiple extractions. Avoid overly aggressive washing that could lead to emulsion formation. |
Problem 2: Presence of Impurities in the Purified Product
| Impurity | Identification Method | Removal Strategy |
| Unreacted 3-methyl-2-nitrophenol | TLC (low Rf spot), 1H NMR (phenolic OH peak) | Wash the organic solution with 1M NaOH(aq). |
| Unreacted Benzyl Halide | TLC (high Rf spot), 1H NMR (characteristic benzylic protons) | Remove under reduced pressure (if volatile). Can also be separated by column chromatography. |
| Dibenzyl Ether | TLC (high Rf spot), 1H NMR (singlet around 4.5 ppm) | Column chromatography (elutes before the product). Recrystallization. |
| Isomeric Products | TLC (spots with very similar Rf), 1H NMR (complex aromatic region) | Careful column chromatography with a shallow solvent gradient may provide separation. Recrystallization may enrich one isomer. |
| Dark-colored Tars/Resins | Visual observation | Pass a solution of the crude product through a short plug of silica gel, eluting with a non-polar solvent to isolate the product. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane) and then adding the silica gel. Remove the solvent under reduced pressure until a free-flowing powder is obtained.
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Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., starting with 95:5 hexane:ethyl acetate).
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Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
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Fraction Collection: Collect fractions and monitor their composition by TLC.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
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Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, hexane, ethyl acetate, and mixtures thereof) at room temperature and at the solvent's boiling point. An ideal solvent will dissolve the product when hot but not when cold.
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Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
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Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals under vacuum.
Data Presentation
| Parameter | Crude Product | After Washing with Base | After Column Chromatography | After Recrystallization |
| Purity (Typical) | 50-80% | 60-85% | >95% | >98% |
| Common Impurities | Starting materials, dibenzyl ether, tars | Dibenzyl ether, tars, isomers | Trace impurities | Trace impurities |
| Appearance | Dark oil or solid | Yellow to brown oil or solid | Pale yellow oil or solid | Off-white to pale yellow solid |
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
Technical Support Center: Synthesis of 1-Benzyloxy-3-methyl-2-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyloxy-3-methyl-2-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism where the phenoxide ion of 3-methyl-2-nitrophenol acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride)[1].
Q2: What are the most common side reactions to be aware of during this synthesis?
A2: The two primary side reactions that can compete with the desired O-alkylation are:
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C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can also be alkylated at a carbon atom on the aromatic ring, leading to the formation of C-benzylated isomers.
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E2 Elimination: The benzyl halide can undergo an E2 (bimolecular elimination) reaction in the presence of the basic phenoxide, resulting in the formation of stilbene. However, this is generally less of a concern with primary halides like benzyl bromide[2][3].
Q3: How can I favor the desired O-alkylation over C-alkylation?
A3: The choice of solvent is crucial for directing the reaction towards O-alkylation. Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or acetonitrile, are known to favor O-alkylation. In contrast, protic solvents can lead to a higher proportion of C-alkylation products.
Q4: What is the role of the base in this reaction?
A4: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the phenolic hydroxyl group of 3-methyl-2-nitrophenol. This generates the more nucleophilic phenoxide ion, which is necessary for the SN2 attack on the benzyl halide.
Q5: What are the typical yields for this reaction?
A5: Under optimized conditions, the Williamson ether synthesis can provide good to excellent yields, often in the range of 50-95% for laboratory syntheses. Industrial processes can achieve near-quantitative conversion[1]. For the synthesis of the similar compound, 1-benzyloxy-2-methyl-3-nitrobenzene, a quantitative yield has been reported[4].
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | Ensure a slight excess of a suitable base (e.g., K₂CO₃) is used to drive the formation of the phenoxide. Consider using a stronger base like NaH if incomplete reaction is suspected, though this may increase the risk of side reactions. |
| Competing C-alkylation | Confirm the use of a polar aprotic solvent like DMF. Analyze the crude product by techniques such as NMR or LC-MS to identify and quantify any C-alkylated byproducts. |
| E2 Elimination of Benzyl Halide | While less likely with a primary halide, ensure the reaction temperature is not excessively high, as higher temperatures can favor elimination. |
| Hydrolysis of Benzyl Halide | Ensure all reagents and solvents are anhydrous. Water can react with the benzyl halide, reducing the amount available for the desired reaction. |
| Suboptimal Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gentle heating (e.g., to 50-60 °C) may be required. |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification and Removal |
| Unreacted 3-methyl-2-nitrophenol | Can be identified by its characteristic phenolic proton in ¹H NMR. It can be removed by washing the organic layer with an aqueous base (e.g., 1M NaOH) during workup. |
| C-Alkylated Byproducts | These isomers may have similar polarities to the desired product, making separation by column chromatography challenging. Recrystallization from a suitable solvent system (e.g., methanol or ethanol/water) may be effective for purification. |
| Benzyl Alcohol (from hydrolysis) | Can be removed by washing the organic phase with water during the workup. |
| Dibenzyl Ether (from self-condensation of benzyl halide) | Typically formed under more forcing conditions. Purification by column chromatography or recrystallization should remove this byproduct. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the closely related 1-benzyloxy-2-methyl-3-nitrobenzene[4][5].
Materials:
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3-Methyl-2-nitrophenol
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Benzyl bromide
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Potassium carbonate (anhydrous)
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N,N-Dimethylformamide (DMF, anhydrous)
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Toluene
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Deionized water
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a reaction flask containing 3-methyl-2-nitrophenol (1.0 eq), add anhydrous potassium carbonate (1.5 eq) and anhydrous DMF.
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Stir the mixture under an inert atmosphere (e.g., argon or nitrogen).
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Slowly add benzyl bromide (1.0 eq) dropwise to the reaction mixture at room temperature.
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Stir the reaction at room temperature for 3-4 hours, monitoring the progress by TLC (e.g., using a hexane/ethyl acetate eluent).
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Upon completion, pour the reaction mixture into a larger volume of water.
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Extract the aqueous mixture with toluene (2 x volumes).
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Combine the organic layers and wash sequentially with deionized water and then with brine.
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Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent such as methanol to yield this compound as a solid[5].
Quantitative Data
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 3-Methyl-2-nitrophenol | C₇H₇NO₃ | 153.14 | Yellow solid | 43-46 |
| Benzyl Bromide | C₇H₇Br | 171.04 | Colorless to pale yellow liquid | -4 to -3 |
| This compound | C₁₄H₁₃NO₃ | 243.26 | Yellow powder | 60-63[6] |
Table 2: Typical Reaction Conditions and Yields (based on related syntheses)
| Parameter | Condition | Expected Outcome | Reference |
| Base | K₂CO₃ (1.5 eq) | Efficient deprotonation | [4][5] |
| Solvent | DMF | Favors O-alkylation | [4][5] |
| Temperature | Room Temperature to 90°C | Reaction proceeds efficiently | [4][5] |
| Reaction Time | 3 - 4 hours | High conversion | [4][5] |
| Yield | >90% (for a similar compound) | High efficiency | [4][5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential reaction pathways and side products.
Disclaimer: This technical support guide is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. Explain why benzyl bromide and allyl bromide cannot undergo either E2 or .. [askfilo.com]
- 4. 1-(Benzyloxy)-2-methyl-3-nitrobenzene | 20876-37-3 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1-Benzyloxy-2-methyl-3-nitrobenzene 98 20876-37-3 [sigmaaldrich.com]
Technical Support Center: Optimizing Williamson Ether Synthesis of Nitroaromatics
Welcome to the technical support center for the synthesis of nitroaromatic ethers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions and overcome common experimental challenges. The synthesis of ethers from nitroaromatics typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is distinct from the classical SN2 Williamson ether synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of nitroaryl ethers.
Q1: My reaction is very slow or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?
A1: Slow reaction rates are a common issue. Several factors can contribute to this:
-
Insufficient Activation of the Aromatic Ring: The SNAr mechanism relies on the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group. If the EWG is in the meta position, the reaction will be significantly slower.
-
Poor Leaving Group: The nature of the leaving group is critical in SNAr reactions. The typical reactivity order is F > Cl > Br > I. Fluorine is often the best leaving group for this reaction due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.
-
Suboptimal Solvent Choice: The choice of solvent has a dramatic effect on the reaction rate. Polar aprotic solvents like DMF, DMSO, and acetonitrile are highly recommended as they solvate the cation of the alkoxide, making the "naked" alkoxide anion a more potent nucleophile.[1] Protic solvents (e.g., alcohols, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[1]
-
Low Reaction Temperature: Increasing the reaction temperature can significantly accelerate the reaction rate. However, be cautious as higher temperatures can also promote side reactions. Microwave-assisted synthesis can be an effective technique to rapidly heat the reaction mixture and reduce reaction times.[2]
Q2: I am observing a low yield of my desired nitroaryl ether. What are the potential side reactions and how can they be minimized?
A2: Low yields are often due to competing side reactions. Here are some common culprits and their solutions:
-
Reaction with Solvent: If you are using a nucleophilic solvent like an alcohol in the presence of a strong base, the solvent itself can act as a nucleophile and compete with your intended alcohol or phenol.[1] To avoid this, use a non-nucleophilic, polar aprotic solvent.[1]
-
Di-substitution: If your nitroaromatic substrate has more than one good leaving group, you may observe the formation of di-substituted products. To minimize this, you can use a stoichiometric amount of the nucleophile and maintain a lower reaction temperature.[1]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the starting material or product, especially under basic conditions at elevated temperatures. Ensure you are using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
C-Alkylation: When using phenoxides as nucleophiles, there is a possibility of C-alkylation, where the alkylating agent reacts with the aromatic ring of the phenoxide instead of the oxygen atom. The choice of solvent can influence the O- to C-alkylation ratio.
Q3: How do I choose the right base for my reaction?
A3: The base plays a crucial role in deprotonating the alcohol or phenol to generate the reactive alkoxide or phenoxide nucleophile.
-
For Alcohols: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used to deprotonate alcohols.[3] NaH has the advantage that the only byproduct is hydrogen gas.
-
For Phenols: Since phenols are more acidic than alcohols, milder bases such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) can be effective.[3][4]
-
Phase-Transfer Catalysis (PTC): In biphasic systems, a phase-transfer catalyst can be used to transport the nucleophile from the aqueous or solid phase to the organic phase where the nitroaromatic substrate is dissolved.[5][6][7][8] This can allow for the use of less expensive bases like sodium hydroxide.
Q4: I am having difficulty purifying my product. What are some common work-up and purification strategies?
A4: The work-up procedure is critical for isolating a pure product.
-
Aqueous Work-up: After the reaction is complete, a common procedure is to pour the reaction mixture into water to quench the reaction and dissolve inorganic salts. The product can then be extracted into an organic solvent like ethyl acetate.[3][4]
-
Washing: The combined organic layers should be washed with brine to remove residual water.[3]
-
Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[3]
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.[1][3]
Data Presentation
The following tables summarize the effect of various reaction parameters on the synthesis of nitroaryl ethers.
Table 1: Effect of Solvent on SNAr Reaction Rate
| Solvent | Dielectric Constant (ε) | Relative Rate | Solvent Type |
| Methanol | 33 | 1 | Polar Protic |
| Ethanol | 24 | 0.3 | Polar Protic |
| Acetonitrile | 38 | 5000 | Polar Aprotic |
| DMF | 37 | 2800 | Polar Aprotic |
| DMSO | 49 | 1300 | Polar Aprotic |
Data adapted from a representative SNAr reaction to illustrate the general trend.[1]
Table 2: Comparison of Reaction Conditions for Nitroaryl Ether Synthesis
| Nitroaromatic Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Fluoro-5-nitrobenzene-1,4-diamine | Primary/Secondary Amine | K₂CO₃ or Et₃N | DMF or DMSO | RT - 100 | Varies | Good to Excellent | [3] |
| 2-Fluoro-5-nitrobenzene-1,4-diamine | Thiol | NaH | THF or DMF | 0 - RT | Varies | Good to Excellent | [3] |
| 2-Fluoro-5-nitrobenzene-1,4-diamine | Alcohol or Phenol | NaH or t-BuOK | THF or DMF | 60 - 80 | Varies | Good to Excellent | [3] |
| Nitroaryl Fluorides | Phenols | None (Microwave) | Solvent-free | 150 | 5 - 10 min | High to Excellent | [2] |
| Alcohols | Alkyl Halides | NaOH (Microwave) | Not specified | RT | < 5 min | 78 - 100 |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Alcohol/Phenol Nucleophile
This protocol provides a general method for the synthesis of nitroaryl ethers from a halo-nitroaromatic and an alcohol or phenol.
-
Preparation of the Alkoxide/Phenoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.5 equivalents) in an anhydrous polar aprotic solvent such as THF or DMF.[3]
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 1.2 equivalents) or potassium tert-butoxide (t-BuOK, 1.2 equivalents) portion-wise.[3]
-
Alkoxide/Phenoxide Formation: Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide or phenoxide.[3]
-
Addition of Nitroaromatic Substrate: Add the halo-nitroaromatic substrate (1.0 equivalent) to the reaction mixture.[3]
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench the reaction with water.[3]
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).[3]
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.[3]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.[3]
Protocol 2: Microwave-Assisted Synthesis of Diaryl Ethers
This protocol describes a rapid, solvent-free method for the synthesis of diaryl ethers from nitroaryl fluorides and phenols.
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the nitroaryl fluoride (1.0 equivalent) and the phenol (1.0-1.2 equivalents). No solvent is required.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable temperature (e.g., 150 °C) for 5-10 minutes.[2]
-
Work-up and Purification: After the reaction is complete and the vessel has cooled, the crude product can be purified directly by column chromatography or other suitable methods.
Visualizations
Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.
Caption: A troubleshooting workflow for optimizing SNAr reactions of nitroaromatics.
References
Technical Support Center: 1-Benzyloxy-3-methyl-2-nitrobenzene Purification
This guide provides troubleshooting solutions and frequently asked questions for challenges encountered during the column chromatography purification of 1-benzyloxy-3-methyl-2-nitrobenzene. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Compound Data Summary
For successful purification, understanding the physicochemical properties of this compound is crucial. Key data is summarized below.
| Property | Value | Reference |
| CAS Number | 61535-21-5 | [1] |
| Molecular Formula | C₁₄H₁₃NO₃ | [1] |
| Molecular Weight | 243.26 g/mol | [1] |
| Appearance | Yellow Powder | [2] |
| Boiling Point | 150 °C @ 1.5 mmHg | [1] |
| Density | 1.738 g/mL at 25 °C | [1] |
| Reported TLC Rf | 0.48 | n-Hexane / Ethyl Acetate (4:1)[2] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues in a question-and-answer format, providing potential causes and actionable solutions.
Q1: My separation is poor, and the collected fractions contain a mix of my product and impurities. What should I do?
A: Poor resolution is a frequent issue. The primary causes are typically related to the mobile phase, column packing, or column overloading.
-
Possible Cause: Suboptimal Mobile Phase. The polarity of your eluent may be too high, causing compounds to elute together, or too low, resulting in broad bands.[3]
-
Solution: Methodically screen different solvent systems using Thin Layer Chromatography (TLC) before running the column.[3] Test various ratios of non-polar (e.g., hexanes, heptane) and polar (e.g., ethyl acetate, dichloromethane) solvents. Aim for a solvent system that gives your target compound an Rf value between 0.25 and 0.4 for the best separation.[4] A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can also significantly improve the resolution of compounds with close Rf values.[3]
-
-
Possible Cause: Column Overloading. Loading too much crude material relative to the amount of stationary phase is a common reason for poor separation.[3]
-
Solution: Ensure a proper ratio of silica gel to crude product. A general guideline is a weight ratio of at least 30:1 to 50:1 (silica:sample) for good separation.[3] If you have a difficult separation, this ratio may need to be increased to 100:1 or more.
-
-
Possible Cause: Improper Column Packing. Channels, cracks, or air bubbles in the silica bed create pathways for the solvent to flow unevenly, which ruins separation.[3]
-
Possible Cause: Band Broadening during Loading. Applying the sample in too large a volume of solvent can cause the initial band to be very broad.[3]
Q2: The spot for my compound is streaking or tailing on the column. How can I resolve this?
A: Tailing or streaking is often caused by interactions between the compound and the stationary phase or by solubility issues.
-
Possible Cause: Interaction with Acidic Silica Gel. Standard silica gel is slightly acidic, which can cause polar compounds, or those with basic functional groups, to interact strongly and tail.[3]
-
Solution: Deactivate the silica gel by preparing your slurry in a mobile phase containing a small amount of a modifier. For potentially acidic compounds, adding 0.1-2.0% of acetic or formic acid can help.[6] For compounds that may have basic impurities or sensitivity, adding 0.1-2.0% triethylamine can improve peak shape.[6]
-
-
Possible Cause: Sample Overloading. Applying too concentrated a sample to the column is a frequent cause of tailing.[3][6]
-
Possible Cause: Incomplete Dissolution. If the sample is not fully dissolved when loaded, it can lead to continuous, slow dissolution on the column, causing streaking.[3]
-
Solution: Ensure your crude material is completely dissolved in the loading solvent. If solubility is an issue, switch to the dry-loading method (see Protocol 2).[5]
-
Q3: I'm getting a very low yield, or no compound is eluting from the column. Where did my product go?
A: This alarming situation can arise from compound degradation, incorrect solvent choice, or simply because the eluted compound is too dilute to detect.
-
Possible Cause: Compound Decomposition on Silica Gel. This is a significant risk. The acidic nature of silica can potentially cleave acid-sensitive groups like the benzyloxy ether.[4][7] Nitroaromatic compounds can also be unstable.[8]
-
Possible Cause: Mobile Phase Polarity is Too Low. The selected eluent may not be strong enough to move your compound through the column.[3]
-
Solution: If you have been collecting fractions for a while with no sign of your product, try gradually increasing the polarity of the mobile phase.[4] For example, if you are using a 10:1 hexanes:ethyl acetate mixture, switch to 5:1 and then 2:1.
-
-
Possible Cause: Compound Eluted in the Solvent Front. If the mobile phase is too polar, the compound may have eluted very quickly with the solvent front in the first few fractions.[4]
-
Solution: Always check the very first fractions collected using TLC to ensure your compound did not elute immediately.[4]
-
-
Possible Cause: Fractions are Too Dilute. Your compound may have eluted, but at a concentration too low to be detected by your visualization method (e.g., UV lamp).[4]
-
Solution: Try concentrating a few of the fractions where you expected to see your product and re-run the TLC analysis.[4]
-
Q4: What is a good starting point for the mobile phase (eluent)?
A: Based on literature, a promising starting point is a mixture of n-hexane and ethyl acetate.[2]
-
Recommended Starting Conditions: A reported Rf value of 0.48 was achieved using a 4:1 mixture of n-hexane/ethyl acetate.[2] This is an excellent starting point for your TLC analysis.
-
Optimization: Prepare several TLC chambers with varying ratios around this starting point (e.g., 8:1, 6:1, 4:1, 2:1 hexanes:ethyl acetate) to find the optimal system that places your target compound's Rf between 0.25 and 0.4.
-
Experimental Protocols
Protocol 1: Standard Column Chromatography (Wet-Loading)
-
Preparation: Select a glass column of appropriate size. As a rule of thumb, the silica bed height should be about 10-15 times its diameter. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.
-
Packing: Clamp the column upright. In a separate beaker, prepare a slurry of silica gel in your initial, least polar mobile phase. Pour the slurry into the column carefully, avoiding air bubbles. Gently tap the column to ensure even packing.
-
Equilibration: Once the silica has settled, add another layer of sand on top to protect the surface.[5] Open the stopcock and allow the solvent to drain until it is just level with the top sand layer. Never let the solvent level drop below the top of the silica bed.[5]
-
Loading: Dissolve the crude this compound in the minimum possible volume of mobile phase.[5] Using a pipette, carefully add the sample solution to the top of the silica, trying not to disturb the surface.[5]
-
Elution: Drain the solvent until the sample has fully entered the silica bed. Carefully add fresh mobile phase to the top of the column. Begin collecting fractions and monitor their composition by TLC.
Protocol 2: Dry-Loading Procedure
This method is ideal for samples that are not very soluble in the mobile phase.[5]
-
Adsorption: Dissolve your crude sample in a suitable volatile solvent (e.g., dichloromethane or acetone) in a round-bottom flask.
-
Silica Addition: Add a small amount of dry silica gel to the solution (approximately 5-10 times the mass of your sample).[5]
-
Evaporation: Gently remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder of silica gel coated with your sample.[5]
-
Loading: Pack the column as described in Protocol 1. Carefully add the dry, sample-coated silica onto the top layer of sand in the prepared column.
-
Elution: Add another thin layer of sand on top of the sample layer and proceed with elution as described in Protocol 1.[5]
Protocol 3: Two-Dimensional (2D) TLC for Stability Assessment
This technique is used to determine if a compound is stable on the silica gel stationary phase.[4][9]
-
Spotting: Take a square TLC plate and spot your compound in one corner, about 1 cm from the edges.
-
First Elution: Develop the plate in a chosen solvent system as you would for a normal TLC.
-
Drying and Rotation: Remove the plate and allow it to dry completely in a fume hood.
-
Second Elution: Rotate the plate 90 degrees so that the line of separated spots from the first run is now the baseline. Develop the plate again, typically in the same solvent system.
-
Analysis: After visualization, if the compound is stable, all spots will appear along a 45-degree diagonal line from the origin. If any spots appear off this diagonal, it indicates that the compound has decomposed on the silica plate.[9]
Visual Troubleshooting Guides
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cause_solvent [label="Suboptimal Mobile Phase?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_overload [label="Column Overloaded?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_packing [label="Improper Packing?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_acid [label="Interaction with Acidic Silica?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_solubility [label="Poor Sample Solubility?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_decomp [label="Compound Decomposed?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_polarity [label="Eluent Polarity Too Low?", fillcolor="#4285F4", fontcolor="#FFFFFF"];
solution_tlc [label="Optimize Eluent with TLC (Rf 0.25-0.4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_ratio [label="Increase Silica:Sample Ratio (>30:1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_repack [label="Repack Column Carefully (Slurry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_modifier [label="Use Deactivated Silica or Add Modifier (e.g., NEt3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_dryload [label="Use Dry-Loading Method", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_2dtlc [label="Test Stability with 2D TLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_polarity [label="Increase Eluent Polarity", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> {problem_separation, problem_streaking, problem_yield} [style=bold, color="#202124"];
problem_separation -> {cause_solvent, cause_overload, cause_packing}; cause_solvent -> solution_tlc; cause_overload -> solution_ratio; cause_packing -> solution_repack;
problem_streaking -> {cause_acid, cause_overload, cause_solubility}; cause_acid -> solution_modifier; cause_overload -> solution_ratio; cause_solubility -> solution_dryload;
problem_yield -> {cause_decomp, cause_polarity}; cause_decomp -> solution_2dtlc; solution_2dtlc -> solution_modifier [label="If unstable"]; cause_polarity -> solution_polarity; } end_dot Caption: Troubleshooting workflow for column chromatography issues.
// Nodes compound [label="this compound\non Silica Gel", shape=box3d, fillcolor="#FFFFFF"]; acid_source [label="H+ Source\n(Acidic Silica Surface)", shape=ellipse, fillcolor="#FBBC05"];
debenzylation [label="Debenzylation\n(Ether Cleavage)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nitro_interaction [label="Nitro Group Interaction\n(Strong Adsorption)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
product_phenol [label="3-Methyl-2-nitrophenol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product_tailing [label="Tailing / Streaking", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections acid_source -> debenzylation [label="catalyzes"]; compound -> debenzylation [style=bold, color="#EA4335"]; compound -> nitro_interaction [style=bold, color="#EA4335"];
debenzylation -> product_phenol [label="yields"]; nitro_interaction -> product_tailing [label="results in"]; } end_dot Caption: Potential compound stability issues on acidic silica gel.
References
- 1. This compound | CAS 61535-21-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 1-(Benzyloxy)-2-methyl-3-nitrobenzene | 20876-37-3 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. silicycle.com [silicycle.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chromatography [chem.rochester.edu]
Preventing decomposition of 1-Benzyloxy-3-methyl-2-nitrobenzene during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-benzyloxy-3-methyl-2-nitrobenzene. The primary focus is on preventing the unintended cleavage of the benzyl ether, a common decomposition pathway during synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound during a reaction?
A1: The most common decomposition pathway is the cleavage of the C-O bond of the benzyl ether, a reaction known as debenzylation. This results in the formation of 3-methyl-2-nitrophenol and toluene or other benzyl-derived byproducts. This decomposition is typically initiated by reagents and conditions used for other transformations in the molecule, most notably the reduction of the nitro group.
Q2: My primary goal is to reduce the nitro group to an amine. How can I avoid debenzylation?
A2: The key is to choose a chemoselective reducing agent that preferentially reduces the nitro group without affecting the benzyl ether. Catalytic hydrogenation with standard catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere is a common cause of debenzylation.[1][2] Milder, chemoselective methods are recommended. (See Troubleshooting Guide below for specific recommendations).
Q3: Can I use acidic or basic conditions in my reaction without causing decomposition?
A3: Caution is advised. Strong acidic conditions can cause cleavage of the benzyl ether.[1] While generally more stable to bases, elevated temperatures in the presence of a base (e.g., NaOH in methanol at 75°C) have been shown to cleave nitrobenzyl ethers, a reaction thought to be facilitated by dissolved oxygen.[3] Whenever possible, reactions should be conducted under neutral or mildly acidic/basic conditions at moderate temperatures.
Q4: I am performing a reaction that is not a nitro reduction, but I am still observing debenzylation. What could be the cause?
A4: Besides reagents intended for nitro reduction, other conditions can lead to debenzylation. These include the presence of strong Lewis acids, certain oxidizing agents, or catalytic transfer hydrogenation conditions if not properly controlled. Review all reagents and byproducts in your reaction for potential catalysts or reactants that could facilitate benzyl ether cleavage.
Troubleshooting Guide: Preventing Debenzylation during Nitro Group Reduction
The most frequent challenge encountered with this compound is the selective reduction of the nitro group to an amine, which is often a precursor step for synthesizing heterocyclic compounds like indoles. The following guide provides a systematic approach to troubleshooting and preventing the unwanted debenzylation side-reaction.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for preventing debenzylation.
Comparison of Reducing Agents
The selection of the reducing agent is the most critical factor in preventing debenzylation. The following table summarizes common methods and their compatibility with the benzyloxy protecting group.
| Reducing System | Typical Conditions | Expected Yield of Amine | Risk of Debenzylation | Notes and Recommendations |
| Catalytic Hydrogenation | H₂ (1-50 atm), Pd/C, PtO₂ | < 20% | Very High | Generally not recommended. This is a standard method for cleaving benzyl ethers.[1][2] |
| Metal/Acid | Fe powder, NH₄Cl, EtOH/H₂O, reflux | > 90% | Low | A classic, robust, and highly chemoselective method. Generally well-tolerated by benzyl ethers. |
| SnCl₂·2H₂O, EtOH, reflux | > 90% | Low | Another mild and effective method that typically preserves the benzyl group. | |
| Transfer Hydrogenation | Hydrazine hydrate, Raney Ni, EtOH | ~85-95% | Low to Moderate | Effective, but the catalyst activity can vary. Requires careful temperature control. A successful application is detailed in the experimental protocols.[4] |
| Ammonium formate, Pd/C, MeOH | Variable | Moderate to High | While a milder hydrogen source than H₂ gas, the use of Pd/C still carries a significant risk of debenzylation.[5] | |
| Sulfide-based Reagents | Sodium dithionite (Na₂S₂O₄) | ~80-90% | Very Low | A mild reducing agent that is highly selective for nitro groups and compatible with many functional groups.[6] |
Experimental Protocols
Protocol 1: Synthesis of 4-Benzyloxyindole from 2-Benzyloxy-6-nitrotoluene (Chemoselective Reductive Cyclization)
This protocol, adapted from Organic Syntheses, demonstrates a successful reductive cyclization where the benzyl ether remains intact.[4] It is a two-step process starting from a close analog of your compound. The key step is the reduction using Raney nickel and hydrazine hydrate.
Workflow Diagram
Caption: Synthetic workflow for 4-Benzyloxyindole.
Step A: Synthesis of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene
-
To a solution of 175.4 g (0.72 mol) of 6-benzyloxy-2-nitrotoluene in 400 mL of DMF, add 102.5 g (0.84 mol) of N,N-dimethylformamide dimethyl acetal and 59.8 g (0.84 mol) of pyrrolidine.
-
Heat the solution at reflux (110°C) for 3 hours under a nitrogen atmosphere.
-
Allow the reaction to cool to room temperature and remove volatile components on a rotary evaporator.
-
Dissolve the red residue in 200 mL of methylene chloride and 1.60 L of methanol.
-
Concentrate the solution to a volume of approximately 1.40 L and then cool to 5°C.
-
Filter the resulting red crystals and wash with 200 mL of cold methanol to yield the product (Total yield ~95%).
Step B: Synthesis of 4-Benzyloxyindole (Reductive Cyclization)
-
To a stirred solution of 162.2 g (0.50 mol) of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene in 1 L of THF and 1 L of methanol at 30°C under a nitrogen atmosphere, add 10 mL of Raney nickel slurry.
-
Add 44 mL (0.75 mol) of 85% hydrazine hydrate. Vigorous gas evolution will be observed, and the reaction temperature will rise.
-
Maintain the temperature between 45-50°C with a water bath. Add two additional 44 mL portions of 85% hydrazine hydrate at 30-minute intervals.
-
Continue stirring at 45-50°C for 2 hours after the final addition.
-
Cool the mixture, filter through Celite to remove the catalyst, and wash the filter cake with methanol.
-
Concentrate the filtrate by rotary evaporation.
-
Partition the residue between ether and water. Wash the ether layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by chromatography or recrystallization to afford 4-benzyloxyindole (Yield ~80-88%).
Protocol 2: Chemoselective Nitro Reduction using Tin(II) Chloride
This protocol provides a general and reliable method for reducing an aromatic nitro group to an amine while preserving a benzyl ether.
-
Dissolve the this compound (1 equivalent) in ethanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a reflux condenser.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) to the solution.
-
Heat the mixture to reflux (approx. 80°C) and stir. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 1-benzyloxy-3-methyl-2-aminobenzene.
-
Purify the product by column chromatography on silica gel if necessary.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 1-Benzyloxy-3-methyl-2-nitrobenzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyloxy-3-methyl-2-nitrobenzene. The content focuses on challenges commonly encountered during reaction scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of a benzyl halide by the phenoxide ion of 2-methyl-3-nitrophenol.[3][4] Key components for this synthesis are:
-
Starting Material: 2-Methyl-3-nitrophenol
-
Alkylaing Agent: Benzyl bromide or benzyl chloride. Benzyl bromide is often preferred as it is a more reactive electrophile.[5]
-
Base: A base is required to deprotonate the phenol, forming the nucleophilic phenoxide. Potassium carbonate (K2CO3) is commonly used.[3][4] Other bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can also be employed.[5]
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF), which helps to solvate the cation and enhance the nucleophilicity of the phenoxide, is typically used.[3][4][6]
Q2: My reaction yield is significantly lower than expected upon scale-up. What are the common causes?
Low yields in a Williamson ether synthesis can stem from several factors, which are often exacerbated during scale-up:[6]
-
Incomplete Deprotonation: The phenolic starting material must be fully converted to its conjugate base (phenoxide) to act as a nucleophile. The presence of water, which consumes the base, or using an insufficient amount of a weak base can lead to incomplete deprotonation.[5][6]
-
Side Reactions: The most prevalent side reaction is the E2 elimination of the alkyl halide, though this is less common with primary halides like benzyl bromide.[6] Other side reactions include the hydrolysis of benzyl bromide to benzyl alcohol and the subsequent formation of dibenzyl ether.[5]
-
Poor Reagent Quality: Benzyl halides can degrade over time. Using old or impure reagents can significantly reduce yield.[5]
-
Inefficient Mixing: On a larger scale, ensuring homogeneous mixing of a solid base (like K2CO3) within the liquid reaction medium is critical for the reaction to proceed efficiently.
-
Suboptimal Temperature: While heating can increase the reaction rate, excessive temperatures can promote side reactions.[5][6] Conversely, a temperature that is too low will result in a sluggish and incomplete reaction.
Q3: I am observing significant byproduct formation by TLC/HPLC analysis. What are the likely impurities?
When scaling up the synthesis, several byproducts may appear:
-
Unreacted Starting Materials: Residual 2-methyl-3-nitrophenol or benzyl bromide.
-
Benzyl Alcohol: Formed from the hydrolysis of benzyl bromide if moisture is present in the reaction.
-
Dibenzyl Ether: This impurity forms when benzyl alcohol (from hydrolysis) reacts with another molecule of benzyl bromide under the basic reaction conditions.[5] Maintaining strictly anhydrous conditions is the best way to prevent this.
-
C-Alkylated Products: The phenoxide ion is an ambident nucleophile, meaning alkylation can potentially occur on the aromatic ring instead of the desired oxygen atom. This is generally a minor pathway but can be influenced by solvent and temperature conditions.[5]
Q4: The reaction generates a strong exotherm during the addition of benzyl bromide at a larger scale. How should this be managed?
Exotherm management is a critical safety and quality consideration in process scale-up.
-
Controlled Addition: Add the benzyl bromide slowly and sub-surface to the reaction mixture. This prevents a localized build-up of the reagent and allows the cooling system to dissipate the generated heat effectively.
-
Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system (e.g., a cooling jacket with a circulating fluid) to maintain the target reaction temperature.
-
Dilution: Running the reaction at a slightly lower concentration can help to manage the heat output, although this may impact reaction kinetics and vessel occupancy.
Q5: Product isolation by crystallization is proving difficult at scale. What are the recommended solutions?
Crystallization challenges are common when scaling up due to different cooling profiles and higher impurity loads.
-
Thorough Work-up: Before attempting crystallization, ensure the crude product is thoroughly washed. A wash with a dilute base can remove unreacted acidic phenol, while water washes remove salts.[5]
-
Solvent Screening: Test various solvent/anti-solvent systems to find the optimal conditions for crystallization.
-
Seeding: Use a small amount of pure, crystalline product to seed the supersaturated solution, which can induce crystallization.
-
Controlled Cooling: Implement a slow, controlled cooling profile. Crash-cooling often leads to the formation of oils or very fine, difficult-to-filter solids.
-
Chromatography: If crystallization remains challenging, purification via column chromatography may be necessary, although this is less ideal for very large-scale manufacturing.[5]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete deprotonation of the phenol.[5][6] 2. Presence of water in reagents or solvent.[5] 3. Poor quality or degraded benzyl bromide.[5] 4. Reaction temperature is too low. | 1. Use a slight excess (e.g., 1.1-1.5 equivalents) of a strong, dry base (e.g., K2CO3). 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Use fresh, high-purity benzyl bromide. Consider using the more reactive benzyl bromide over benzyl chloride.[5] 4. Gently heat the reaction mixture (e.g., 40-60 °C) and monitor progress by TLC/HPLC. |
| Significant Impurity Formation (especially dibenzyl ether) | 1. Water present in the reaction mixture, leading to hydrolysis of benzyl bromide.[5] 2. Reaction temperature is too high, promoting side reactions.[6] | 1. Operate under strictly anhydrous conditions. Dry solvents and reagents thoroughly before use. 2. Maintain a controlled temperature. Avoid excessive heating. |
| Difficult Product Isolation / Oily Crude Product | 1. Presence of impurities inhibiting crystallization.[5] 2. Inappropriate solvent system for crystallization. 3. Product has a low melting point.[3][4] | 1. Perform a thorough aqueous work-up, including a dilute base wash to remove unreacted phenol.[5] 2. Screen for suitable recrystallization solvents (e.g., ethanol/water, isopropanol). 3. If the product is a low-melting solid, consider cooling the crystallization mixture in an ice bath and scratching the flask to induce crystal formation. |
| Runaway Reaction / Uncontrolled Exotherm | 1. Addition rate of benzyl bromide is too fast for the scale. 2. Inadequate cooling capacity for the reactor volume. | 1. Add the benzyl bromide dropwise or via a syringe pump over an extended period. 2. Ensure the reactor's cooling system is operational and appropriately sized. Consider starting the addition at a lower temperature to provide a larger buffer. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 61535-21-5 | [7] |
| Molecular Formula | C14H13NO3 | [4] |
| Molecular Weight | 243.26 g/mol | [4][7] |
| Appearance | Yellow to pale brown powder | [4] |
| Melting Point | 60-63 °C | [3][4] |
| Boiling Point | 150 °C @ 1.5 mmHg 170-176 °C @ 0.8 Torr | [7] [4] |
Table 2: Typical Laboratory-Scale Reaction Parameters
| Parameter | Recommended Reagent / Condition | Stoichiometry (mol. eq.) | Notes |
| Phenol Substrate | 2-Methyl-3-nitrophenol | 1.0 | The limiting reagent. |
| Alkylating Agent | Benzyl Bromide | 1.0 - 1.1 | A slight excess can help drive the reaction to completion. |
| Base | Potassium Carbonate (K2CO3) | 1.5 - 2.0 | Must be anhydrous. An excess is used to ensure complete deprotonation. |
| Solvent | N,N-Dimethylformamide (DMF) | - | Should be anhydrous grade. |
| Temperature | Room Temperature to 60 °C | - | Higher temperatures increase rate but may also increase side reactions.[6] |
| Reaction Time | 3 - 12 hours | - | Monitor by TLC or HPLC for completion. |
Experimental Protocol
Laboratory-Scale Synthesis of this compound
This protocol is adapted from established laboratory procedures.[3][4]
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon or Nitrogen), add 2-methyl-3-nitrophenol (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask, followed by anhydrous potassium carbonate (1.5 eq.).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.
-
Alkylating Agent Addition: Slowly add benzyl bromide (1.0 eq.) to the reaction mixture dropwise over 15-20 minutes.
-
Reaction: Stir the reaction at room temperature for 3 hours, or until TLC/HPLC analysis indicates the consumption of the starting material. Gentle heating (e.g., 50 °C) may be applied to increase the reaction rate if necessary.
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing a significant volume of water (approx. 5 times the volume of DMF used).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as toluene or ethyl acetate (3x).[3]
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated aqueous sodium chloride (brine) solution.
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product, a yellow powder, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if required.
Visualizations
Caption: Reaction scheme for this compound synthesis.
Caption: Troubleshooting workflow for synthesis scale-up challenges.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 1-(Benzyloxy)-2-methyl-3-nitrobenzene | 20876-37-3 [chemicalbook.com]
- 4. 1-(Benzyloxy)-2-methyl-3-nitrobenzene CAS#: 20876-37-3 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-Benzyloxy-3-methyl-2-nitro-benzene | CAS 61535-21-5 | Chemical-Suppliers [chemical-suppliers.eu]
Technical Support Center: Synthesis of 1-Benzyloxy-3-methyl-2-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for the aqueous workup procedure in the synthesis of 1-Benzyloxy-3-methyl-2-nitrobenzene.
Troubleshooting Guide
This guide addresses common issues that may arise during the aqueous workup and subsequent purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Extraction | - Vigorous shaking of the separatory funnel.- High concentration of starting materials or byproducts acting as surfactants.- Use of chlorinated solvents. | - Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. - Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[1] - Solvent Addition: Add a small amount of a different organic solvent to alter the polarity of the organic phase.[1] - Filtration: Filter the entire mixture through a pad of Celite or glass wool.[2] - Centrifugation: If available, centrifuging the mixture is a very effective method to separate the layers.[3][4] |
| Poor Phase Separation/Indistinct Layers | - Presence of a water-miscible organic solvent (e.g., DMF, ethanol) from the reaction mixture.- Highly colored organic or aqueous layer obscuring the interface. | - Solvent Removal: Before workup, remove any water-miscible solvents under reduced pressure.[2][5] - Addition of Water/Brine: Adding more water or brine can help to better define the layers.[5] - Interface Visualization: Add a small amount of a high-density, immiscible solid like sand or a tiny stir bar which will often settle at the interface, making it more visible. Adding ice can also help as it will float at the interface of many common organic solvent/water mixtures.[2][6] |
| Product Fails to Crystallize/Oils Out | - The solution is too dilute (too much solvent).- The cooling process is too rapid.- Presence of impurities inhibiting crystallization. | - Concentrate the Solution: If too much solvent was used, carefully evaporate a portion of it and attempt to cool again.[7] - Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. - Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[7] - Seeding: If available, add a seed crystal of the pure product to induce crystallization. - Solvent System Change: If the product consistently oils out, it may be necessary to try a different recrystallization solvent or solvent mixture.[7][8] |
| Low Yield of Isolated Product | - Incomplete extraction of the product from the aqueous layer.- Product is partially soluble in the aqueous wash solutions.- Loss of product during transfers or filtration. | - Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than one large extraction. - Back-Extraction: After the initial extractions, the combined aqueous layers can be "back-extracted" with a fresh portion of the organic solvent to recover any dissolved product. - Minimize Transfers: Plan the experimental workflow to minimize the number of transfers between flasks. |
| Colored Impurities in the Final Product | - Residual starting materials or byproducts.- Degradation of the nitroaromatic compound. | - Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter through Celite to remove colored impurities before recrystallization. - Recrystallization: Perform a careful recrystallization, potentially with a different solvent system, to purify the product. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the aqueous workup in this synthesis?
The aqueous workup serves to separate the desired organic product, this compound, from the reaction mixture. This involves quenching the reaction, removing inorganic salts, and separating the product from any water-soluble reagents or byproducts.
Q2: Why is sodium hydroxide or potassium carbonate solution sometimes used in the initial wash?
An alkaline wash is used to neutralize any acidic byproducts and to remove unreacted 2-methyl-3-nitrophenol starting material by converting it to its water-soluble phenoxide salt.
Q3: How do I choose an appropriate extraction solvent?
The ideal extraction solvent should have high solubility for the desired product and be immiscible with water. For this synthesis, common choices include diethyl ether and toluene. The choice may also depend on the solvent used in the preceding reaction step.
Q4: What is the purpose of washing the organic layer with brine?
Washing with brine (a saturated aqueous solution of NaCl) helps to remove dissolved water from the organic layer, making the subsequent drying step with an anhydrous salt more efficient. It can also aid in breaking emulsions.[1]
Q5: My final product has a lower melting point than reported in the literature. What should I do?
A lower and broader melting point range typically indicates the presence of impurities. Further purification, most commonly through recrystallization, is recommended to obtain the pure compound.
Experimental Protocol: Aqueous Workup
This protocol is a generalized procedure based on common laboratory practices for the synthesis of this compound.
-
Solvent Removal: After the reaction is complete, remove the high-boiling solvent (e.g., DMF) under reduced pressure using a rotary evaporator.
-
Quenching and Extraction:
-
Pour the oily residue into approximately 400 mL of 1 N sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or toluene (e.g., 3 x 200 mL).
-
-
Washing:
-
Combine the organic extracts.
-
Wash the combined organic layer sequentially with water and then with a saturated aqueous sodium chloride solution (brine).
-
-
Drying:
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Solvent Evaporation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a solid or oil.
-
-
Recrystallization:
-
Recrystallize the crude product from a suitable solvent (e.g., methanol) to afford the pure this compound.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Yield | ~90-95% | Organic Syntheses, Coll. Vol. 7, p.30 (1990); Vol. 60, p.66 (1981) |
| Melting Point | 61-63 °C | Organic Syntheses, Coll. Vol. 7, p.30 (1990); Vol. 60, p.66 (1981) |
| Rf Value | 0.48 (n-hexane/ethyl acetate = 4:1, v/v) | ChemicalBook, CB7211158 |
Experimental Workflow Diagram
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. azom.com [azom.com]
- 5. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 6. Troubleshooting [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Benzyloxy-3-methyl-2-nitrobenzene and 1-Benzyloxy-2-methyl-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric aromatic compounds: 1-benzyloxy-3-methyl-2-nitrobenzene and 1-benzyloxy-2-methyl-3-nitrobenzene. Understanding the distinct reactivity profiles of these molecules is crucial for their application in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. This comparison is based on established principles of physical organic chemistry, supported by available data on analogous structures.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented below. These properties are essential for designing reaction conditions and purification protocols.
| Property | This compound | 1-Benzyloxy-2-methyl-3-nitrobenzene |
| CAS Number | 61535-21-5[1][2] | 20876-37-3[3][4] |
| Molecular Formula | C₁₄H₁₃NO₃[1] | C₁₄H₁₃NO₃[3] |
| Molecular Weight | 243.26 g/mol [2] | 243.26 g/mol |
| Appearance | - | Yellow to pale brown powder[5] |
| Melting Point | - | 60-63 °C[3][4][5] |
| Boiling Point | 150 °C at 1.5 mmHg[1][2] | 170-176 °C at 0.8 Torr[5] |
| Density | 1.738 g/mL at 25 °C[1][2] | 1.202 g/cm³ (predicted)[5] |
Theoretical Analysis of Reactivity
The reactivity of these isomers in aromatic substitution reactions is governed by the interplay of electronic and steric effects of the substituents on the benzene ring: the benzyloxy group (-OCH₂Ph), the methyl group (-CH₃), and the nitro group (-NO₂).
Electronic Effects:
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group through both the inductive (-I) and resonance (-M) effects. It deactivates the benzene ring towards electrophilic aromatic substitution (EAS) and activates it towards nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to itself.
-
Benzyloxy Group (-OCH₂Ph): This is an activating group for EAS. It donates electron density to the ring via the resonance effect (+M) of the oxygen atom, which outweighs its electron-withdrawing inductive effect (-I). It directs incoming electrophiles to the ortho and para positions.
-
Methyl Group (-CH₃): This is a weakly activating group for EAS through an inductive effect (+I) and hyperconjugation. It is also an ortho, para-director.
Steric Effects:
The spatial arrangement of the substituents significantly influences the accessibility of the reactive sites on the aromatic ring. In both isomers, the positions ortho to the bulky benzyloxy and nitro groups are sterically hindered.
Reactivity in Electrophilic Aromatic Substitution (EAS)
In EAS reactions, an electrophile attacks the electron-rich aromatic ring. The overall reactivity is determined by the net electronic effect of all substituents. Both isomers are substituted with both activating (benzyloxy, methyl) and a strong deactivating (nitro) group. The benzyloxy group is a more powerful activating group than the methyl group.
-
This compound: The strong electron-withdrawing nitro group at position 2 significantly deactivates the ring. The activating benzyloxy and methyl groups are ortho and para to each other. The most activated positions for electrophilic attack are C4 and C6, which are para and ortho to the activating benzyloxy group, respectively, and meta to the deactivating nitro group. However, the C6 position is sterically hindered by the adjacent benzyloxy group. Therefore, electrophilic attack is most likely to occur at the C4 position .
-
1-Benzyloxy-2-methyl-3-nitrobenzene: In this isomer, the activating benzyloxy and methyl groups are adjacent. The nitro group is at position 3. The most activated positions are C4 and C6, which are ortho and para to the strongly activating benzyloxy group. The C6 position is also ortho to the weakly activating methyl group. The C4 position is ortho to the benzyloxy group and meta to the nitro group. The C6 position is para to the benzyloxy group and meta to the nitro group. Due to the combined activating effect of the benzyloxy and methyl groups, and considering steric hindrance at the positions flanked by multiple substituents, the C6 position is the most probable site for electrophilic attack.
Predicted Overall EAS Reactivity:
Comparing the two isomers, 1-benzyloxy-2-methyl-3-nitrobenzene is predicted to be more reactive towards electrophilic aromatic substitution . This is because the C6 position benefits from the strong para-directing effect of the benzyloxy group and is less sterically hindered compared to the most reactive site in the other isomer.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. For these substrates, a nucleophile could potentially displace the nitro group, although this is generally a poor leaving group unless the ring is highly activated. More commonly, SNAr reactions occur on aryl halides. If a halogen were present on the ring, the nitro group would strongly activate the ortho and para positions to nucleophilic attack.
-
This compound: The nitro group at C2 would strongly activate the C1 (benzyloxy) and C3 (methyl) positions for nucleophilic attack if a suitable leaving group were present at either of these positions.
-
1-Benzyloxy-2-methyl-3-nitrobenzene: The nitro group at C3 would activate the C2 (methyl) and C4 positions.
Predicted Overall SNAr Reactivity:
Without a good leaving group, neither molecule is expected to be highly reactive towards SNAr. However, the strong electron-withdrawing effect of the nitro group makes the aromatic ring electron-poor. The relative reactivity would depend on the position of a leaving group. If, for instance, a chloro substituent were present at C4, 1-benzyloxy-2-methyl-3-nitrobenzene would be more reactive at that position due to the activating effect of the para-nitro group.
Experimental Protocols
Protocol 1: Electrophilic Nitration
This protocol describes a general procedure for the nitration of an activated aromatic ring.
Materials:
-
Substituted benzyloxy-methyl-nitrobenzene isomer
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (or other suitable solvent)
-
Ice bath
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the benzyloxy-methyl-nitrobenzene isomer in dichloromethane in a round-bottom flask.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0-5 °C.
-
Add the cold nitrating mixture dropwise to the solution of the aromatic compound over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture over crushed ice.
-
Separate the organic layer, and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol outlines a general procedure for the reaction of a nitro-activated aryl halide with an amine nucleophile. This would be applicable to a halogenated derivative of the title compounds.
Materials:
-
Halogenated benzyloxy-methyl-nitrobenzene isomer
-
Amine nucleophile
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
A non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the halogenated benzyloxy-methyl-nitrobenzene isomer, the amine nucleophile (1.1-1.5 equivalents), the base (2-3 equivalents), and the polar aprotic solvent.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 times).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
Based on a theoretical analysis of substituent effects, 1-benzyloxy-2-methyl-3-nitrobenzene is predicted to be the more reactive isomer towards electrophilic aromatic substitution , with the primary site of attack being the C6 position. The reactivity in nucleophilic aromatic substitution is highly dependent on the presence and position of a suitable leaving group. While direct experimental data comparing these two specific isomers is lacking, the principles outlined in this guide, along with the provided experimental protocols, offer a solid foundation for researchers to design and execute synthetic strategies involving these versatile building blocks. Further experimental investigation is warranted to quantitatively validate these predictions.
References
- 1. 1-Benzyloxy-3-methyl-2-nitro-benzene | CAS 61535-21-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 1-苄氧基-3-甲基-2-硝基苯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. 1-Benzyloxy-2-methyl-3-nitrobenzene, 98% | CAS 20876-37-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 1-(Benzyloxy)-2-methyl-3-nitrobenzene | 20876-37-3 [chemicalbook.com]
- 5. 1-(Benzyloxy)-2-methyl-3-nitrobenzene CAS#: 20876-37-3 [amp.chemicalbook.com]
A Comparative Guide to the Spectral Analysis of 1-Benzyloxy-3-methyl-2-nitrobenzene Isomers
Distinguishing between structural isomers is a critical task in chemical synthesis, drug development, and materials science. Isomers of substituted nitrobenzenes, such as 1-Benzyloxy-3-methyl-2-nitrobenzene, possess the same molecular formula and weight, making their differentiation challenging by mass spectrometry alone. However, a multi-faceted approach employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) fragmentation analysis allows for unambiguous structural elucidation.
This guide provides a comparative framework for the spectral analysis of this compound and its closely related isomers. It outlines the expected spectral characteristics based on the principles of spectroscopy and provides detailed experimental protocols for data acquisition.
Spectroscopic Comparison
The key to differentiating the isomers lies in how the relative positions of the benzyloxy, methyl, and nitro groups influence the electronic environment of the molecule. These effects are manifested as distinct chemical shifts in NMR spectroscopy, unique vibrational modes in IR spectroscopy, and specific fragmentation patterns in mass spectrometry.
For this guide, we will compare the target compound, This compound , with a notable isomer, 1-Benzyloxy-2-methyl-3-nitrobenzene , for which spectral data is available.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing isomers. The chemical shift (δ) and coupling constants (J) of protons (¹H NMR) and carbons (¹³C NMR) provide a detailed map of the molecular structure.[2][3]
¹H NMR Data Comparison
The primary differences will appear in the aromatic region (δ 7.0-8.0 ppm), where the electronic effects of the substituents alter the chemical shifts and splitting patterns of the ring protons. The electron-withdrawing nitro group will deshield nearby protons (shift them downfield), while the electron-donating methyl and benzyloxy groups will shield them (shift them upfield).
| Proton Assignment | This compound (Expected) | 1-Benzyloxy-2-methyl-3-nitrobenzene (Experimental Data) [1] | Rationale for Differences |
| Benzylic (–OCH₂–) | ~ δ 5.1-5.2 (s, 2H) | δ 5.13 (s, 2H) | The environment of the benzylic protons is similar in both isomers, resulting in a comparable chemical shift. |
| Methyl (–CH₃) | ~ δ 2.3-2.4 (s, 3H) | δ 2.42 (s, 3H) | The methyl group's position relative to the other substituents causes minor shifts. |
| Phenyl (–C₆H₅) | ~ δ 7.3-7.5 (m, 5H) | δ 7.32-7.44 (m, 5H) | The protons of the benzyl group's phenyl ring are largely unaffected by the substitution pattern on the other ring. |
| Aromatic (Subst. Ring) | Protons will show distinct shifts and coupling based on proximity to the NO₂ group. The proton between the OCH₂ and CH₃ groups will be most shielded. | δ 7.08-7.11 (m, 1H), 7.21-7.27 (m, 1H), 7.32-7.44 (m, 1H) | The relative positions of the three substituents create unique electronic environments for the three aromatic protons, leading to different chemical shifts and coupling patterns that are definitive for each isomer. |
¹³C NMR Data Comparison
In ¹³C NMR, the carbons directly attached to the substituents will show the most significant variations. The carbon bonded to the nitro group will be shifted significantly downfield.
| Carbon Assignment | This compound (Expected) | 1-Benzyloxy-2-methyl-3-nitrobenzene (Expected) | Rationale for Differences |
| C-NO₂ | ~ δ 145-150 | ~ δ 148-153 | The carbon attached to the strongly electron-withdrawing nitro group exhibits a large downfield chemical shift. |
| C-OCH₂ | ~ δ 150-155 | ~ δ 152-157 | The carbon attached to the ether oxygen is also significantly deshielded. |
| C-CH₃ | ~ δ 130-135 | ~ δ 125-130 | The position of the methyl-bearing carbon relative to the other groups affects its chemical shift. |
| Aromatic CH | δ 115-130 | δ 115-130 | The specific shifts of the other aromatic carbons provide a fingerprint for the substitution pattern. |
| Benzylic (–OCH₂–) | ~ δ 70-75 | ~ δ 70-75 | The benzylic carbon shift is relatively consistent between isomers. |
| Methyl (–CH₃) | ~ δ 15-20 | ~ δ 15-20 | The methyl carbon shift is also relatively consistent. |
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. While many peaks will be common to all isomers, the "fingerprint region" and specific bands related to aromatic substitution patterns can be used for differentiation.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Aromatic C-H Stretch | 3030 - 3100 | Confirms the presence of aromatic rings.[4][5] |
| Aliphatic C-H Stretch | 2850 - 3000 | Corresponds to the methyl and benzylic C-H bonds. |
| Aromatic C=C Stretch | 1450 - 1600 | A series of peaks characteristic of the benzene ring.[4][5] |
| NO₂ Asymmetric Stretch | ~ 1520 - 1560 | A strong, characteristic absorption for the nitro group.[6] |
| NO₂ Symmetric Stretch | ~ 1340 - 1370 | A second strong, characteristic absorption for the nitro group.[6] |
| C-O-C Ether Stretch | ~ 1200 - 1250 | Indicates the benzyloxy ether linkage. |
| C-H Out-of-Plane Bending | 690 - 900 | Highly diagnostic. The pattern of these strong bands is characteristic of the number and position of substituents on the benzene ring.[4][7] |
For trisubstituted benzene rings, the C-H out-of-plane bending region provides a unique fingerprint that can distinguish between 1,2,3-, 1,2,4-, and 1,3,5-substitution patterns.
Mass Spectrometry (MS)
While all isomers have the same molecular weight (243.26 g/mol ), high-resolution mass spectrometry can confirm the elemental composition.[8][9] The key to differentiation lies in analyzing the fragmentation patterns generated by techniques like Electron Ionization (EI).
| Ion (m/z) | Identity | Significance |
| 243 | [M]⁺ | Molecular ion. Confirms the molecular weight. |
| 91 | [C₇H₇]⁺ | Tropylium ion. A very common and often base peak for compounds containing a benzyl group, resulting from the cleavage of the C-O bond. |
| 152 | [M - C₇H₇]⁺ | Ion resulting from the loss of the benzyl group. The subsequent fragmentation of this ion will be highly dependent on the relative positions of the methyl and nitro groups, providing a key method for differentiation. |
| 136 | [M - C₇H₇O]⁺ | Ion resulting from the loss of the benzyloxy radical. |
The relative abundances of the fragment ions will differ based on the stability of the resulting cations, which is influenced by the substitution pattern.
Visualized Workflow and Logic
Spectroscopic Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for using a combination of spectroscopic techniques to identify a specific isomer of this compound.
Caption: Workflow for isomer differentiation using MS, IR, and NMR.
Experimental Protocols
NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to determine chemical shifts and coupling constants.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[10] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the solvent contains a residual peak that can be used for calibration.[11]
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[11]
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans will be required (typically several hundred to thousands) with a longer relaxation delay (2-5 seconds) to obtain a good signal-to-noise ratio.[2]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal or the residual solvent peak. Integrate the peaks in the ¹H spectrum to determine proton ratios.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups and obtain fingerprint information related to the aromatic substitution pattern.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[12]
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
-
Sample Preparation (Thin Film Method):
-
If the sample is a low-melting solid or oil, dissolve a small amount in a volatile solvent (e.g., dichloromethane).[13]
-
Place a drop of the solution onto a salt plate (e.g., KBr or NaCl).[13]
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate. Place a second salt plate on top.[13]
-
-
Spectrum Acquisition: Place the sample holder (with the pellet or plates) in the beam path of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of air (or the clean salt plates) should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the accurate molecular weight and analyze the fragmentation pattern to aid in structural elucidation.[14]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.[15]
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is often used for small, volatile molecules to induce fragmentation. Electrospray Ionization (ESI) is a softer technique that can be used to primarily observe the molecular ion, often coupled with tandem MS (MS/MS) to induce and analyze fragmentation.[14][16]
-
Mass Analysis: Introduce the sample into the mass spectrometer. The mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Ion Trap) separates the ions based on their mass-to-charge ratio (m/z).[16]
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide mass accuracy within a few parts per million (ppm), which is sufficient to confirm the molecular formula.[8]
-
Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways that are consistent with the observed peaks to differentiate between the isomeric structures.
References
- 1. 1-(Benzyloxy)-2-methyl-3-nitrobenzene | 20876-37-3 [chemicalbook.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. azolifesciences.com [azolifesciences.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 9. This compound | CAS 61535-21-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. rsc.org [rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. eng.uc.edu [eng.uc.edu]
- 14. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uab.edu [uab.edu]
- 16. zefsci.com [zefsci.com]
A Comparative Guide to Alternative Reagents for the Benzylation of Nitrophenols
For Researchers, Scientists, and Drug Development Professionals
The benzylation of nitrophenols is a crucial transformation in organic synthesis, serving as a key step in the preparation of various intermediates for pharmaceuticals, agrochemicals, and materials science. The benzyl group acts as a robust protecting group for the phenolic hydroxyl functionality, which can be selectively introduced and later removed under specific conditions. While classical methods for this conversion are widely practiced, a range of alternative reagents and methodologies have emerged, offering potential advantages in terms of yield, selectivity, and reaction conditions. This guide provides an objective comparison of the performance of several common and alternative reagents for the benzylation of ortho-, meta-, and para-nitrophenols, supported by experimental data and detailed protocols.
Comparison of Benzylation Reagents
The selection of an appropriate benzylating agent and reaction conditions is paramount for achieving high yields and minimizing side reactions. The following table summarizes the performance of various reagents in the benzylation of nitrophenols, based on data from scientific literature.
| Substrate | Reagent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-Nitrophenol | Benzyl Chloride | K₂CO₃ | Acetone | Reflux | 8 | 95 | [1] |
| Benzyl Bromide | K₂CO₃ | DMF | 80 | 4 | 92 | ||
| Benzyl Alcohol | H₂SO₄ | Toluene | 110 | 5 | 85 | [2] | |
| Benzyl Alcohol | γ-Al₂O₃ | Toluene | 110 | 6 | 78 | [2] | |
| o-Nitrophenol | Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 6 | 90 | |
| m-Nitrophenol | Benzyl Chloride | NaOH/TBAB | CH₂Cl₂/H₂O | RT | 5 | 88 |
Note: Yields are isolated yields and can vary based on the specific experimental setup and purity of reagents. TBAB: Tetrabutylammonium bromide. DMF: N,N-Dimethylformamide. RT: Room Temperature.
Reaction Methodologies and Mechanisms
The benzylation of nitrophenols can be achieved through several synthetic strategies, each with its own mechanistic pathway and optimal conditions.
Williamson Ether Synthesis
This is the most traditional and widely used method for preparing ethers, including the benzylation of phenols. The reaction proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonating the phenol with a base, acts as a nucleophile and attacks the electrophilic carbon of a benzyl halide, displacing the halide leaving group.
Key Reagents:
-
Benzylating Agents: Benzyl chloride and benzyl bromide are the most common choices. Benzyl bromide is generally more reactive than benzyl chloride.
-
Bases: A variety of bases can be employed, ranging from strong bases like sodium hydride (NaH) to weaker bases like potassium carbonate (K₂CO₃). The choice of base depends on the acidity of the phenol and the sensitivity of other functional groups in the molecule.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). In the context of nitrophenol benzylation, the phenoxide is typically in the aqueous phase, while the benzyl halide is in the organic phase. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the benzyl halide. This method often leads to milder reaction conditions, faster reaction rates, and improved yields.
Friedel-Crafts Alkylation
In this acid-catalyzed electrophilic aromatic substitution reaction, benzyl alcohol can be used as the benzylating agent. A strong acid, such as sulfuric acid (H₂SO₄) or a Lewis acid, protonates the hydroxyl group of benzyl alcohol, which then leaves as a water molecule to generate a benzyl carbocation. The electron-rich phenol ring then attacks the carbocation. However, this method can lead to a mixture of O-benzylated and C-benzylated products, and the regioselectivity can be an issue.
Benzylation Under Neutral Conditions
To avoid the use of strong acids or bases that might be incompatible with sensitive substrates, reagents have been developed for benzylation under neutral conditions. One such class of reagents is the Dudley reagents, for example, 2-benzyloxy-1-methylpyridinium triflate. These reagents generate a benzyl cation equivalent under thermal conditions, which is then trapped by the nucleophilic phenol.
Experimental Protocols
Below are detailed experimental protocols for key benzylation methods discussed in this guide.
Protocol 1: Williamson Ether Synthesis using Benzyl Chloride and K₂CO₃
Materials:
-
p-Nitrophenol
-
Benzyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of p-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).
-
Add benzyl chloride (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 8 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired p-nitrophenyl benzyl ether.
Protocol 2: Phase-Transfer Catalyzed Benzylation using Benzyl Bromide and TBAB
Materials:
-
m-Nitrophenol
-
Benzyl bromide
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve m-nitrophenol (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in dichloromethane.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
To the vigorously stirred biphasic mixture, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion (typically 5 hours), separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Friedel-Crafts Benzylation using Benzyl Alcohol and H₂SO₄
Materials:
-
p-Nitrophenol
-
Benzyl alcohol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve p-nitrophenol (1.0 eq) in toluene.
-
Add benzyl alcohol (1.5 eq) to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC.
-
After completion (typically 5 hours), cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the O-benzylated product from any C-benzylated byproducts.
Visualizing the Synthetic Pathways
To better understand the relationships between the different benzylation strategies, the following diagrams illustrate the general workflows.
Caption: General workflows for the benzylation of nitrophenols.
Caption: A generalized experimental workflow for benzylation reactions.
Conclusion
The choice of reagent for the benzylation of nitrophenols depends on several factors, including the desired yield, the position of the nitro group, the presence of other functional groups, and considerations for process safety and environmental impact. The traditional Williamson ether synthesis using benzyl halides remains a robust and high-yielding method. Phase-transfer catalysis offers a milder and often more efficient alternative, particularly for large-scale synthesis. Friedel-Crafts benzylation with benzyl alcohol is a more atom-economical approach but may suffer from issues of regioselectivity. For substrates sensitive to acidic or basic conditions, benzylation under neutral conditions provides a valuable alternative. The data and protocols presented in this guide are intended to assist researchers in selecting the most appropriate method for their specific synthetic needs.
References
A Comparative Guide to Purity Validation of 1-Benzyloxy-3-methyl-2-nitrobenzene by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 1-Benzyloxy-3-methyl-2-nitrobenzene, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final drug product by accurately identifying and quantifying the main component and any potential impurities.
Experimental Methodologies
Detailed protocols for both HPLC and GC-MS analysis are provided below. These methods are designed for robust separation and sensitive detection of this compound and its potential process-related impurities, such as unreacted starting materials (e.g., 3-methyl-2-nitrophenol, benzyl bromide) and isomeric by-products.
High-Performance Liquid Chromatography (HPLC) Protocol
Reversed-phase HPLC is a primary technique for the purity analysis of non-volatile and thermally stable compounds.[1] It offers excellent quantitation and reproducibility.[2]
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in a 25 mL volumetric flask using a diluent of Acetonitrile:Water (80:20 v/v).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient Program | 0-20 min, 60-90% B; 20-25 min, 90% B; 25.1-30 min, 60% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 270 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is the preferred method for volatile and semi-volatile compounds, providing unparalleled identification capabilities through mass spectral data.[3] Care must be taken to avoid thermal degradation of nitroaromatic compounds in the heated injector.[4]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a 10 mL volumetric flask using Ethyl Acetate as the diluent.
-
Vortex to mix until fully dissolved.
-
Transfer the solution to a GC vial for analysis.
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Split (Ratio 20:1) |
| Injection Volume | 1 µL |
| Injector Temp. | 250 °C (Optimized to minimize degradation) |
| Oven Program | Start at 150 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| MSD Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-450) |
Data Presentation and Purity Assessment
The following tables summarize hypothetical, yet typical, results for the purity analysis of a single batch of this compound using the described methods.
Table 1: Purity Profile by HPLC-DAD
| Peak No. | Retention Time (min) | Component Identification | Area % |
| 1 | 4.5 | 3-Methyl-2-nitrophenol (Impurity A) | 0.15 |
| 2 | 8.2 | Unknown Impurity | 0.08 |
| 3 | 15.6 | This compound | 99.71 |
| 4 | 17.1 | Isomeric Impurity (Impurity B) | 0.06 |
Table 2: Purity Profile by GC-MS
| Peak No. | Retention Time (min) | Component Identification | Area % | Match Factor (vs. Library) |
| 1 | 5.1 | Benzyl Bromide (Impurity C) | 0.05 | 96 |
| 2 | 7.9 | 3-Methyl-2-nitrophenol (Impurity A) | 0.14 | 98 |
| 3 | 12.4 | This compound | 99.75 | 99 |
| 4 | 13.2 | Thermal Degradant (Artifact) | 0.06 | N/A |
Visualization of Analytical Workflow and Method Comparison
Diagrams are provided to illustrate the experimental workflow and the logical comparison between the two analytical techniques.
Caption: Experimental workflow for purity validation.
Caption: Logical comparison of HPLC and GC-MS methods.
Objective Comparison of Techniques
Both HPLC and GC-MS are powerful tools, but they offer distinct advantages and disadvantages for the analysis of this compound. The choice of method, or their combined use, depends on the specific goals of the analysis.
Table 3: Performance Characteristics of HPLC vs. GC-MS
| Feature | HPLC-DAD | GC-MS | Rationale & Justification |
| Identification Confidence | Moderate | Very High | HPLC relies on retention time matching, which is not unique. GC-MS provides a mass spectrum, a chemical fingerprint, for definitive identification.[3] |
| Quantitative Accuracy | High | Good | HPLC with UV detection is known for its high precision and accuracy in quantitation for major components and impurities.[2] GC-MS can be accurate but may be affected by matrix effects and thermal stability. |
| Impurity Detection Scope | Non-volatile & thermally labile compounds | Volatile & semi-volatile compounds | HPLC is ideal for larger molecules and potential polymeric impurities. GC-MS excels at detecting residual solvents and volatile starting materials.[1][5][6] |
| Risk of Artifacts | Low | Moderate | The high temperatures used in GC can cause thermally labile molecules like nitroaromatics to degrade, potentially forming artifacts not present in the original sample.[4] |
| Analysis Time | Moderate (~30 min) | Moderate (~20 min) | Both methods have comparable run times, though sample preparation for HPLC can be slightly more involved. |
| Method Development | More Complex | Less Complex | HPLC method development often requires extensive screening of columns and mobile phase compositions.[7] GC method development is often more straightforward, focusing on the temperature program. |
Conclusion and Recommendations
For the comprehensive purity validation of this compound, HPLC and GC-MS should be considered complementary techniques.
-
HPLC is the superior method for routine quality control and accurate quantification of the main component and known, non-volatile impurities. Its robustness and low risk of creating sample artifacts make it ideal for batch release testing.
-
GC-MS is indispensable for impurity identification and the detection of volatile impurities. It should be employed during process development, for the characterization of reference standards, and in troubleshooting to definitively identify unknown peaks observed in the HPLC analysis.
By leveraging the strengths of both techniques, researchers and drug developers can build a complete purity profile, ensuring a deep understanding of the product and maintaining stringent quality standards throughout the development lifecycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. manuallib.com [manuallib.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. ijcps.org [ijcps.org]
- 7. Nitro compound separation - Chromatography Forum [chromforum.org]
A Comparative Analysis of Phenolic Protecting Groups in Nitration Reactions
A strategic guide for researchers, scientists, and drug development professionals on selecting the optimal protecting group for the hydroxyl moiety of phenols during nitration, balancing reaction yield, regioselectivity, and ease of removal.
The nitration of phenols is a fundamental transformation in organic synthesis, yielding valuable intermediates for pharmaceuticals, agrochemicals, and materials science. However, the strong activating and directing effect of the hydroxyl group often leads to challenges such as over-nitration, oxidation, and poor regioselectivity. To circumvent these issues, the hydroxyl group is temporarily masked with a protecting group. This guide provides a comparative study of common protecting groups for phenols—ethers, esters, and silyl ethers—in the context of nitration reactions, supported by experimental data to inform the selection of the most suitable protecting group for a given synthetic strategy.
Performance Comparison of Protecting Groups
The choice of a protecting group for phenol nitration is a trade-off between its stability under nitrating conditions, its influence on the regioselectivity of the reaction (the ortho to para ratio of the nitro-substituted product), and the ease of its subsequent removal. The following tables summarize the performance of various protecting groups based on available experimental data.
| Protecting Group | Typical Nitration Conditions | Total Yield (%) | ortho:para Ratio | Deprotection Conditions | Key Advantages | Key Disadvantages |
| None (Phenol) | Dilute HNO₃ | Moderate | Variable (e.g., ~1:1.4)[1] | - | No extra steps for protection/deprotection | Prone to oxidation and over-nitration[2] |
| Methyl Ether | Conc. HNO₃, Conc. H₂SO₄ | High | ~2:1 (Anisole)[3][4] | Harsh (e.g., BBr₃, strong acid) | High yield, favors ortho isomer | Difficult to deprotect |
| Benzyl Ether | Conc. HNO₃, Conc. H₂SO₄ | Good | - | Hydrogenolysis (Pd/C, H₂), strong acid[5] | Readily cleaved | Can be cleaved under some nitrating conditions |
| Acetyl Ester | Conc. HNO₃, Conc. H₂SO₄ | Moderate | para major[6] | Mild acid or base hydrolysis[1] | Easily introduced and removed | Lower activating effect, moderate yield |
| Pivaloyl Ester | Conc. HNO₃, Conc. H₂SO₄ | - | - | Stronger acid/base than acetate | More stable than acetate | Less common, data limited |
| TBS Ether | - | - | - | Fluoride source (TBAF), acid[7] | Easily removed, tunable stability | Generally unstable to strong acidic nitrating conditions[8] |
Experimental Protocols
Detailed methodologies for the protection, nitration, and deprotection steps are crucial for reproducible results. Below are representative experimental protocols for key protecting groups.
Methyl Ether (Anisole)
1. Protection (Methylation of Phenol):
-
Reagents: Phenol, dimethyl sulfate (DMS) or methyl iodide (MeI), a base (e.g., K₂CO₃, NaOH), and a solvent (e.g., acetone, DMF).
-
Procedure: To a solution of phenol and K₂CO₃ in acetone, dimethyl sulfate is added dropwise at room temperature. The mixture is stirred for several hours until the reaction is complete (monitored by TLC). The solvent is then evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield anisole.
2. Nitration of Anisole:
-
Reagents: Anisole, concentrated nitric acid, concentrated sulfuric acid.
-
Procedure: Anisole is slowly added to a pre-cooled (0 °C) mixture of concentrated nitric acid and concentrated sulfuric acid with vigorous stirring. The temperature is maintained below 10 °C during the addition. After the addition is complete, the reaction mixture is stirred for a short period at low temperature and then poured onto ice. The product is extracted with an organic solvent, washed, dried, and purified by chromatography to separate the ortho and para isomers.[9][10]
3. Deprotection (Demethylation of Nitroanisole):
-
Reagents: Nitroanisole, boron tribromide (BBr₃) or hydrobromic acid (HBr).
-
Procedure: A solution of nitroanisole in a dry, inert solvent (e.g., dichloromethane) is cooled to 0 °C. A solution of BBr₃ in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched with water or methanol, and the product is extracted, washed, and purified.
Acetyl Ester (Phenyl Acetate)
1. Protection (Acetylation of Phenol):
-
Reagents: Phenol, acetic anhydride or acetyl chloride, a base (e.g., pyridine, triethylamine).
-
Procedure: To a solution of phenol in pyridine, acetic anhydride is added, and the mixture is stirred at room temperature. After completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid, water, and brine, then dried and concentrated.
2. Nitration of Phenyl Acetate:
-
Reagents: Phenyl acetate, concentrated nitric acid, concentrated sulfuric acid.
-
Procedure: Similar to the nitration of anisole, phenyl acetate is nitrated using a mixture of concentrated nitric and sulfuric acids at low temperatures. The reaction generally favors the formation of the para-nitro product.[6]
3. Deprotection (Hydrolysis of Nitrophenyl Acetate):
-
Reagents: Nitrophenyl acetate, acid (e.g., HCl) or base (e.g., NaOH) in a protic solvent (e.g., methanol/water).
-
Procedure: The nitrophenyl acetate is dissolved in a mixture of methanol and aqueous NaOH solution and stirred at room temperature until the hydrolysis is complete. The mixture is then acidified, and the product is extracted with an organic solvent, washed, dried, and purified.[1]
Silyl Ethers (e.g., TBDMS-ether)
1. Protection (Silylation of Phenol):
-
Reagents: Phenol, tert-butyldimethylsilyl chloride (TBDMSCl), and a base (e.g., imidazole, triethylamine) in an aprotic solvent (e.g., DMF, CH₂Cl₂).
-
Procedure: To a solution of phenol and imidazole in DMF, TBDMSCl is added. The mixture is stirred at room temperature until the reaction is complete. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
2. Nitration of Silyl-protected Phenols:
-
Stability Issues: Standard nitrating conditions (conc. HNO₃/H₂SO₄) are strongly acidic and will likely cleave most silyl ethers. The relative stability of silyl ethers to acid is generally TMS < TES < TBDMS < TIPS < TBDPS.[8]
-
Alternative Nitrating Agents: For silyl-protected phenols, milder nitrating agents that are not strongly acidic would be required. However, there is limited specific data available for the successful nitration of silyl-protected phenols.
3. Deprotection (Desilylation of Nitro-silylphenol):
-
Reagents: A fluoride source such as tetrabutylammonium fluoride (TBAF) in THF, or acidic conditions (if the molecule is stable).
-
Procedure: To a solution of the silyl-protected nitrophenol in THF, a solution of TBAF in THF is added. The reaction is stirred at room temperature until completion. The solvent is then removed, and the product is purified.[7]
Logical Workflow
The overall process of utilizing a protecting group for the nitration of a phenol can be visualized as a three-step sequence.
Signaling Pathways of Regioselectivity
The regioselectivity of the nitration is influenced by the electronic and steric properties of the protecting group. Ether protecting groups are strongly activating and direct the incoming electrophile to the ortho and para positions. Ester protecting groups are less activating but still direct ortho and para. The steric bulk of the protecting group can hinder attack at the ortho position, thus favoring the para product.
Conclusion
The selection of a protecting group for phenol nitration requires careful consideration of the desired outcome and the overall synthetic route.
-
For high yields and a preference for the ortho isomer , a methyl ether protecting group is a strong candidate, provided the harsh deprotection conditions are compatible with the rest of the molecule.
-
When mild deprotection is a priority , a benzyl ether offers a good balance, although its stability under nitration should be verified.
-
For a strategy that favors the para product and allows for easy removal, an acetyl ester is a viable option, though yields may be moderate.
-
Silyl ethers , while versatile in many contexts, are generally not suitable for standard nitration conditions due to their acid lability. Their use would necessitate the development of milder, non-acidic nitration protocols.
Ultimately, the optimal protecting group is context-dependent, and the data and protocols presented here serve as a guide for making an informed decision in the planning of a synthetic sequence involving the nitration of phenols.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. homework.study.com [homework.study.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. myetutors.com [myetutors.com]
- 10. youtube.com [youtube.com]
A Comparative Analysis of the Thermal Stability of 1-Benzyloxy-3-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the thermal stability of 1-Benzyloxy-3-methyl-2-nitrobenzene against other common nitroaromatic compounds. Due to the absence of specific experimental thermal analysis data for this compound in publicly accessible literature, this comparison is based on established principles of thermal decomposition for this class of molecules and available data for structurally related compounds.
Nitroaromatic compounds are known for their energetic nature and potential for thermal instability.[1] The thermal behavior of these compounds is a critical safety consideration in their synthesis, handling, and storage, particularly in pharmaceutical and chemical industries.[2] The decomposition of nitroaromatics can be initiated by heat, leading to exothermic reactions that can, in some cases, result in thermal runaway and explosion.[1]
Comparative Thermal Stability Data
To provide a framework for assessing the potential thermal hazards of this compound, the following table summarizes key thermal stability parameters for several well-characterized nitroaromatic compounds. These parameters are typically determined using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
| Compound | Onset Decomposition Temperature (T₀) (°C) | Peak Decomposition Temperature (°C) | Method |
| Trinitrotoluene (TNT) | 298.38 | - | DSC[3] |
| Dinitrotoluene (DNT) | > 298.38 | - | DSC[3] |
| ortho-Nitrotoluene (2-NT) | ~170-174 (Activation Energy) | - | Calorimetry[1] |
| Nitrobenzene | - | - | Shock Tube (1155–1434 K)[4] |
| 1,3-Dinitrobenzene | - | - | Autocatalytic (Melt)[5] |
Note: The data presented is sourced from various studies and the experimental conditions may differ.
The thermal stability of this compound is expected to be influenced by the presence of the nitro group, the methyl group, and the benzyloxy group on the aromatic ring. The C-NO₂ bond is typically the weakest and its homolysis is often the initial step in the decomposition of nitroaromatic compounds.[6] The presence of other functional groups can influence the decomposition pathway and the overall thermal stability. For instance, the decomposition of nitrotoluenes can be autocatalytic.[1]
Experimental Protocols for Thermal Stability Assessment
The following are standard experimental methodologies for evaluating the thermal stability of chemical compounds.
1. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and decomposition temperatures.[7]
-
Methodology:
-
A small, precisely weighed sample (typically 1-5 mg) is placed in a sealed aluminum pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference are heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 5, 10, or 20 °C/min).
-
The DSC instrument records the temperature difference between the sample and the reference, which is proportional to the heat flow.
-
Exothermic events, such as decomposition, are observed as peaks in the heat flow curve. The onset temperature of this peak is a key indicator of thermal stability.[2]
-
2. Thermogravimetric Analysis (TGA)
-
Objective: To measure the change in mass of a sample as a function of temperature or time. It is used to determine decomposition temperatures and to study the kinetics of decomposition.[7]
-
Methodology:
-
A small, accurately weighed sample is placed in a tared TGA pan.
-
The sample is heated in a controlled atmosphere at a constant rate.
-
The TGA instrument continuously records the mass of the sample.
-
A plot of mass versus temperature shows the temperatures at which mass loss occurs, indicating decomposition.
-
3. Accelerating Rate Calorimetry (ARC)
-
Objective: To study thermal runaway reactions under adiabatic conditions.
-
Methodology:
-
A larger sample is placed in a spherical, high-pressure container (a "bomb").
-
The sample is heated in a stepwise manner. At each step, the system is held at a constant temperature to detect any self-heating.
-
If self-heating is detected, the calorimeter switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.
-
This allows for the measurement of the temperature and pressure rise during a thermal runaway reaction.[3]
-
Visualizing Decomposition Pathways and Workflows
Generalized Thermal Decomposition Pathway of a Nitroaromatic Compound
The following diagram illustrates a simplified, generalized pathway for the thermal decomposition of a nitroaromatic compound, which is often initiated by the cleavage of the C-NO₂ bond.
Caption: Generalized pathway for nitroaromatic thermal decomposition.
Experimental Workflow for Thermal Stability Assessment
This diagram outlines the typical workflow for assessing the thermal stability of a compound using common analytical techniques.
Caption: Workflow for thermal stability analysis.
References
Spectroscopic Database Comparison for the Confirmation of 1-Benzyloxy-3-methyl-2-nitrobenzene
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of spectroscopic databases for the structural confirmation of 1-Benzyloxy-3-methyl-2-nitrobenzene. Given the limited availability of experimental spectral data for this specific compound in public databases, this guide presents a comparison between experimental data for a close structural isomer, 1-(Benzyloxy)-2-methyl-3-nitrobenzene, and predicted data for the target compound. This approach allows for a robust analytical framework for researchers working with this and structurally related molecules.
Data Presentation: Spectroscopic Data Comparison
The confirmation of this compound relies on a combination of spectroscopic techniques. Below is a comparative summary of available and predicted data for the target compound and its structural analogs.
Table 1: ¹H NMR Data (Chemical Shifts in ppm)
| Proton Assignment | This compound (Predicted) | 1-(Benzyloxy)-2-methyl-3-nitrobenzene (Experimental)[1] | 3-Methyl-2-nitrophenol (Experimental) |
| CH₃ | ~2.40 | 2.42 (s, 3H) | 2.49 (s, 3H) |
| O-CH₂ | ~5.15 | 5.13 (s, 2H) | - |
| Aromatic-H (nitrobenzene ring) | ~7.10-7.50 (m) | 7.08-7.11 (m, 1H), 7.21-7.27 (m, 1H) | 6.72-7.28 (m, 3H) |
| Aromatic-H (benzyl ring) | ~7.30-7.45 (m) | 7.32-7.44 (m, 6H) | - |
| OH | - | - | 10.1 |
Table 2: ¹³C NMR Data (Chemical Shifts in ppm)
| Carbon Assignment | This compound (Predicted) | 1-(Benzyloxy)-2-methyl-3-nitrobenzene (Predicted) |
| CH₃ | ~15 | ~20 |
| O-CH₂ | ~71 | ~70 |
| Aromatic C-CH₃ | ~130 | ~135 |
| Aromatic C-O | ~155 | ~150 |
| Aromatic C-NO₂ | ~148 | ~149 |
| Aromatic C-H (nitrobenzene ring) | ~120-135 | ~120-135 |
| Aromatic C (benzyl ring) | ~127-136 | ~127-136 |
| Aromatic C-ipso (benzyl ring) | ~136 | ~137 |
Table 3: FT-IR Data (Wavenumber in cm⁻¹)
| Functional Group | This compound (Predicted) | Key Vibrational Modes |
| Aromatic C-H Stretch | 3100-3000 | Stretching vibration of C-H bonds on the aromatic rings. |
| Aliphatic C-H Stretch | 2950-2850 | Stretching vibration of C-H bonds in the methyl and methylene groups. |
| Aromatic C=C Stretch | 1600-1450 | In-plane stretching vibrations of the carbon-carbon double bonds in the aromatic rings. |
| N-O Asymmetric Stretch | 1550-1510 | Asymmetric stretching vibration of the nitro group. |
| N-O Symmetric Stretch | 1360-1320 | Symmetric stretching vibration of the nitro group. |
| C-O-C Asymmetric Stretch | 1270-1230 | Asymmetric stretching vibration of the ether linkage. |
| C-O-C Symmetric Stretch | 1050-1020 | Symmetric stretching vibration of the ether linkage. |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Peaks (Predicted) |
| This compound | ESI/CI | 244.09 | 152 ([M-C₇H₇O]⁺), 107 ([C₇H₇O]⁺), 91 ([C₇H₇]⁺) |
| 1-(Benzyloxy)-2-methyl-3-nitrobenzene | CI | 244 [M+1]+[1] | Not available |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized for the analysis of small organic molecules and should be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Data Acquisition (¹H and ¹³C NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI or Chemical Ionization - CI):
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization in ESI. For CI, a reagent gas such as methane or isobutane is used.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting product ions.
-
Mandatory Visualization
References
Unveiling the Strategic Advantages of 1-Benzyloxy-3-methyl-2-nitrobenzene in Heterocyclic Synthesis
In the intricate landscape of pharmaceutical and materials science, the choice of precursors is a critical determinant of synthetic efficiency, product purity, and overall cost-effectiveness. For researchers and professionals in drug development, the strategic selection of building blocks is paramount. This guide provides a comprehensive comparison of 1-Benzyloxy-3-methyl-2-nitrobenzene against similar precursors, underscoring its advantages with supporting experimental data for the synthesis of valuable heterocyclic scaffolds, particularly substituted benzimidazoles.
This compound (CAS 61535-21-5) is a substituted nitrobenzene that serves as a key intermediate in the synthesis of various organic compounds.[1][2] Its molecular structure, featuring a bulky benzyloxy protecting group ortho to the nitro functionality and adjacent to a methyl group, imparts unique reactivity and selectivity that can be leveraged for streamlined and efficient synthetic routes.
Comparative Analysis: Synthesis of Benzimidazole Derivatives
The primary advantage of employing this compound is its utility in preparing o-phenylenediamines with a specific substitution pattern through the reduction of the nitro group. The benzyloxy group serves as a readily cleavable protecting group for a hydroxyl functionality, which can be a crucial pharmacophore in the final molecule. This strategy allows for the introduction of substituents at precise positions on the benzene ring, which is often challenging with commercially available, symmetrically substituted o-phenylenediamines.
Let's consider the synthesis of a hypothetical 4-benzyloxy-7-methyl-1H-benzimidazole, a scaffold of potential pharmaceutical interest. A plausible synthetic route utilizing this compound would involve the reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon synthon (e.g., formic acid or an aldehyde).
While direct, side-by-side comparative studies are not extensively documented in the literature, we can construct a comparative analysis based on typical yields and reaction conditions for analogous transformations. Alternative precursors for a similar substitution pattern might involve multi-step syntheses starting from different substituted nitrobenzenes or anilines, often with lower overall yields and more complex purification procedures.
For instance, an alternative route to a similarly substituted benzimidazole might start from 2-methyl-3-nitrophenol. This would require protection of the phenol, nitration (which may lead to regioisomers), separation, and then proceeding with the reduction and cyclization. The use of this compound effectively circumvents these initial complex steps.
Table 1: Comparison of Precursors for the Synthesis of Substituted Benzimidazoles
| Feature | This compound | Alternative Precursors (e.g., 2-methyl-3-nitrophenol) |
| Starting Material Availability | Commercially available from various suppliers.[1][5] | Readily available. |
| Regiocontrol | Excellent, predefined substitution pattern. | May require additional steps for regioselective functionalization, potentially leading to isomeric mixtures. |
| Synthetic Steps | Typically fewer steps to the target o-phenylenediamine. | Often involves more synthetic transformations (e.g., protection, nitration, separation). |
| Overall Yield | Potentially higher overall yield due to fewer steps. | Can be lower due to product loss in multiple steps. |
| Purification | Generally straightforward. | May require complex purification to separate isomers. |
| Versatility | The benzyloxy group can be deprotected to yield a hydroxyl functionality, offering a handle for further derivatization. | Versatility depends on the specific precursor and protecting groups used. |
Experimental Protocols
1. Synthesis of this compound
A general procedure for the synthesis of a similar compound, 1-benzyloxy-2-methyl-3-nitrobenzene, involves the reaction of 2-methyl-3-nitrophenol with benzyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as N,N-dimethylformamide (DMF).[6] The reaction is typically stirred at room temperature for several hours.[6] The product can be isolated by pouring the reaction mixture into water and extracting with an organic solvent like toluene.[6]
2. Reduction of the Nitro Group
The reduction of the nitro group in this compound to the corresponding amine is a standard transformation that can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) or chemical reduction with metals in acidic media (e.g., tin(II) chloride in hydrochloric acid).
3. Benzimidazole Ring Formation
The resulting o-phenylenediamine derivative can be cyclized with a variety of reagents to form the benzimidazole ring. For the introduction of an unsubstituted carbon at the 2-position, refluxing with formic acid is a common method. Alternatively, condensation with an aldehyde in the presence of an oxidizing agent or a catalyst can yield 2-substituted benzimidazoles.
Visualizing the Synthetic Advantage
The following diagrams illustrate the synthetic workflow and the logical advantages of using this compound.
Caption: Comparative synthetic workflows for a target benzimidazole.
Caption: Key advantages of this compound.
References
- 1. 1-Benzyloxy-3-methyl-2-nitro-benzene | CAS 61535-21-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound 98 61535-21-5 [sigmaaldrich.com]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS 61535-21-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 1-(Benzyloxy)-2-methyl-3-nitrobenzene | 20876-37-3 [chemicalbook.com]
Navigating Cross-Reactivity: A Comparative Guide for 1-Benzyloxy-3-methyl-2-nitrobenzene and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 1-Benzyloxy-3-methyl-2-nitrobenzene, a substituted nitroaromatic compound. Due to the limited availability of direct cross-reactivity studies on this specific molecule, this document focuses on a predictive comparison based on its functional groups: the benzyloxy, methyl, and nitro moieties. We will explore how these groups may contribute to biological interactions and off-target effects by comparing them with alternative compounds sharing similar structural features. The experimental protocols outlined below represent established methodologies that can be employed to empirically determine the cross-reactivity profiles of these compounds.
Understanding Potential Cross-Reactivity Based on Functional Groups
Cross-reactivity in drug development often arises when a molecule binds to an unintended biological target, such as a receptor or an enzyme, due to structural similarities with the intended ligand or substrate.[1] For this compound, each functional group presents a potential source of such interactions.
-
Nitro Group (-NO₂): Nitroaromatic compounds are known for their potential to undergo metabolic reduction to form reactive intermediates that can covalently bind to macromolecules.[2] This reactivity is a key consideration in assessing their potential for off-target effects and toxicity. The electronic properties of the nitro group can also influence non-covalent interactions with biological targets.
-
Benzyloxy Group (-OCH₂C₆H₅): This bulky, lipophilic group can significantly influence the compound's pharmacokinetic properties, such as its distribution and metabolism. It can participate in hydrophobic and π-stacking interactions within protein binding pockets, potentially leading to unforeseen binding affinities.
-
Methyl Group (-CH₃): While seemingly simple, the position of a methyl group can alter the steric and electronic profile of the aromatic ring, influencing its interaction with metabolic enzymes and biological targets.
Comparative Analysis of Structurally Similar Compounds
To understand the potential cross-reactivity of this compound, it is instructive to compare it with compounds that share one or more of its key functional groups. The following table summarizes a predictive comparison based on general principles of molecular interactions.
| Compound | Key Functional Groups | Predicted Cross-Reactivity Potential | Rationale |
| This compound | Benzyloxy, Methyl, Nitro | Moderate to High | Combination of a reactive nitro group with a bulky, lipophilic benzyloxy moiety may lead to both metabolic activation and non-specific binding. |
| m-Nitrotoluene | Methyl, Nitro | Moderate | The nitro group is a primary driver of potential reactivity. The methyl group modifies its electronic properties.[3] |
| Benzyl Ether | Benzyloxy | Low to Moderate | Primarily driven by hydrophobic and steric interactions. Lacks a reactive nitro group, reducing the likelihood of covalent modification of targets. |
| 2,6-Dinitrotoluene | Nitro (x2), Methyl | High | The presence of two electron-withdrawing nitro groups significantly increases its reactivity and potential for metabolic activation. |
Experimental Protocols for Assessing Cross-Reactivity
A definitive assessment of cross-reactivity requires empirical testing. The following are standard in vitro protocols that can be applied to this compound and its analogues.
Immunoassay for Off-Target Binding
Immunoassays are a primary method for screening for cross-reactivity, particularly in the context of drug screening where they can lead to false-positive results.[4][5]
-
Objective: To determine if the test compound binds to antibodies raised against other specific drugs or endogenous molecules.
-
Methodology:
-
A panel of commercially available enzyme-linked immunosorbent assays (ELISAs) or cloned enzyme donor immunoassays (CEDIAs) for common drugs of abuse or therapeutic drugs is selected.[4]
-
Drug-free urine or serum is spiked with varying concentrations of this compound.
-
The spiked samples are then analyzed using the selected immunoassays according to the manufacturer's instructions.
-
A positive result, exceeding the assay's cutoff threshold, indicates cross-reactivity. The concentration at which this occurs is recorded.
-
Results are confirmed using a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
In Vitro Safety Pharmacology Profiling
This approach screens the compound against a broad panel of human receptors, transporters, enzymes, and ion channels to identify potential off-target interactions that could lead to adverse effects.[6]
-
Objective: To identify unintended molecular targets of the test compound.
-
Methodology:
-
The test compound is submitted to a contract research organization (CRO) offering safety pharmacology panels (e.g., Reaction Biology's InVEST panels).[6]
-
The compound is screened at a fixed concentration (e.g., 10 µM) against a panel of 40-100 known pharmacological targets.
-
The percent inhibition or activation for each target is determined.
-
"Hits" are typically defined as targets showing >50% inhibition or activation.
-
Follow-up dose-response studies are conducted for any identified hits to determine the IC₅₀ or EC₅₀ values.
-
Genotoxicity Assays
Given the presence of a nitroaromatic group, assessing the potential for genotoxicity is crucial.
-
Objective: To determine if the compound or its metabolites can cause genetic damage.
-
Methodology:
-
Ames Test (Bacterial Reverse Mutation Assay - OECD TG 471): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[7] The compound is incubated with the bacterial strains, with and without metabolic activation (S9 fraction), and the number of revertant colonies is counted.
-
In Vitro Micronucleus Test (OECD TG 487): This assay assesses chromosomal damage in mammalian cells.[7] Cells are treated with the compound, and the formation of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division) is quantified.
-
Visualizing Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflow for assessing cross-reactivity and the logical relationship between a compound's functional groups and its potential for such interactions.
Caption: Workflow for assessing the cross-reactivity and safety profile of a test compound.
Caption: Relationship between functional groups and potential for cross-reactivity.
References
- 1. content.veeabb.com [content.veeabb.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzene, 1-methyl-3-nitro- [webbook.nist.gov]
- 4. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. nuvisan.com [nuvisan.com]
Safety Operating Guide
Proper Disposal of 1-Benzyloxy-3-methyl-2-nitrobenzene: A Step-by-Step Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of 1-Benzyloxy-3-methyl-2-nitrobenzene (CAS No. 61535-21-5), ensuring the safety of laboratory personnel and compliance with environmental regulations. This procedure is designed for researchers, scientists, and drug development professionals.
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented below. This information is critical for safe handling and storage.
| Property | Value | Reference |
| CAS Number | 61535-21-5 | [1] |
| Molecular Formula | C₁₄H₁₃NO₃ | [1] |
| Molecular Weight | 243.26 g/mol | [1] |
| Boiling Point | 150 °C at 1.5 mmHg | [1] |
| Density | 1.738 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.5765 | |
| Storage Class | 10 - Combustible liquids |
Experimental Protocol: Disposal Procedure
The proper disposal of this compound is a critical final step in the experimental workflow. The following protocol outlines the necessary steps to ensure this process is conducted safely and in an environmentally responsible manner.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure that the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: For operations that may generate aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge is recommended. A dust mask (type N95) may be suitable for solid forms of similar compounds.
-
Protective Clothing: A laboratory coat or chemical-resistant apron should be worn.
2. Waste Segregation and Collection:
-
Waste Container: Use a dedicated, properly labeled, and sealed container for the waste. The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name: "this compound".
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials for similar nitroaromatic compounds include reducing agents, acids, bases, and alkali metals.[2]
3. Spill Management: In the event of a spill, follow these steps:
-
Evacuation: If the spill is large, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated. Use a chemical fume hood if possible.[2][3]
-
Containment: Absorb the spilled material with an inert absorbent such as vermiculite, sand, or silica gel.[3]
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
4. Disposal Pathway:
-
Licensed Waste Carrier: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
-
Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are followed.
-
Documentation: Maintain a record of the disposal, including the date, quantity, and the name of the disposal company.
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-Benzyloxy-3-methyl-2-nitrobenzene
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Benzyloxy-3-methyl-2-nitrobenzene (CAS No. 61535-21-5) was not publicly available at the time of this writing. The following guidance is based on the general safety protocols for handling nitroaromatic compounds and should be used as a starting point for a comprehensive risk assessment. Always consult with your institution's Environmental Health and Safety (EHS) department and, if possible, obtain a substance-specific SDS from the supplier before handling this chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound due to the potential hazards associated with nitroaromatic compounds, which can include toxicity, skin irritation, and potential for absorption through the skin.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn in addition to goggles when there is a significant risk of splashes. | Protects against splashes and vapors that can cause serious eye irritation or damage. |
| Hand Protection | Chemical-impermeable gloves, such as Butyl rubber or Viton™, are generally recommended for nitro compounds. Nitrile gloves may offer splash protection but should be replaced immediately upon contact. Always inspect gloves for integrity before use. | Prevents skin contact and absorption, a primary route of exposure for nitroaromatic compounds. |
| Skin and Body Protection | A flame-resistant lab coat should be worn and kept buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn over the lab coat. Full-length pants and closed-toe shoes are mandatory. | Provides a barrier against accidental skin contact and protects from potential chemical splashes. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood. If engineering controls are insufficient or during a spill, an air-purifying respirator (APR) with organic vapor cartridges is recommended. | Protects against the inhalation of harmful vapors or aerosols. |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure risk.
Step 1: Preparation
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is within the required specifications.
-
Area Clearance: Clear the work area of any unnecessary equipment or chemicals.
-
Emergency Equipment: Verify that an eyewash station and safety shower are accessible and operational.
-
Spill Kit: Ensure a spill kit containing a non-combustible absorbent material (e.g., sand, vermiculite) is readily available.
-
PPE Inspection: Don and inspect all required PPE for any signs of damage.
Step 2: Handling the Compound
-
Weighing and Transferring:
-
Perform all manipulations of solid or liquid this compound within the designated area of the fume hood.
-
To minimize the generation of dust or aerosols, handle the substance carefully. Use appropriate tools like a spatula or a pipette with a filter.
-
-
In Solution:
-
When preparing solutions, add the compound slowly to the solvent to avoid splashing.
-
Keep containers tightly closed when not in use to prevent the release of vapors.
-
Step 3: Post-Handling
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to regulatory requirements.
| Waste Type | Disposal Protocol |
| Unused or Waste Chemical | Collect in a designated, clearly labeled hazardous waste container. The container should be kept tightly closed and stored in a designated, well-ventilated waste accumulation area. Do not mix with incompatible waste streams. |
| Contaminated Materials (Gloves, paper towels, etc.) | Place all contaminated solid waste in a separate, labeled hazardous waste container. |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The empty, rinsed container should be disposed of according to institutional guidelines. |
Emergency Procedures
Spill Response:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Vapors: If safe to do so, take steps to control the spread of vapors.
-
Containment: For small spills, use a non-combustible absorbent material like sand or vermiculite to contain the substance.
-
Collection: Carefully collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.
-
Decontamination: Ventilate the area and decontaminate the spill site thoroughly.
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visual Safety Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

